molecular formula C28H28O9 B12086783 4,7-Didehydroneophysalin B CAS No. 134461-76-0

4,7-Didehydroneophysalin B

Cat. No.: B12086783
CAS No.: 134461-76-0
M. Wt: 508.5 g/mol
InChI Key: KUSIVZBQAMNZCO-MVBDKYCCSA-N
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Description

4,7-Didehydroneophysalin B is a useful research compound. Its molecular formula is C28H28O9 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

134461-76-0

Molecular Formula

C28H28O9

Molecular Weight

508.5 g/mol

IUPAC Name

(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone

InChI

InChI=1S/C28H28O9/c1-23-11-18-25(3)28-20(23)27(22(32)37-28,34-12-16(23)19(30)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)21(31)36-25/h4-8,14-16,18,20,33H,9-12H2,1-3H3/t14-,15+,16-,18+,20+,23+,24-,25-,26-,27-,28-/m0/s1

InChI Key

KUSIVZBQAMNZCO-MVBDKYCCSA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4([C@@]56[C@H]1[C@@]([C@@H]7C=CC8=CC=CC(=O)[C@@]8([C@H]7CC[C@@]5(C(=O)O4)O)C)(C(=O)O6)OC[C@H]2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(C7C=CC8=CC=CC(=O)C8(C7CCC5(C(=O)O4)O)C)(C(=O)O6)OCC2C(=O)O3)C

Origin of Product

United States

Foundational & Exploratory

Unveiling 4,7-Didehydroneophysalin B: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of 4,7-Didehydroneophysalin B, a naturally occurring steroid isolated from Physalis alkekengi L. var. franchetii (Mast.) Makino. This document details the experimental protocols for its extraction and purification, summarizes its key physicochemical and spectroscopic data, and discusses its potential biological activities.

Discovery and Natural Source

This compound was first isolated from a methanol (B129727) extract of the epigeal parts of Physalis alkekengi L. var. franchetii (Mast.) Makino, a plant with a history of use in traditional medicine.[1][2] Its discovery was part of broader phytochemical investigations into the constituents of the Physalis genus, which is known for producing a variety of structurally unique and biologically active steroids, primarily physalins and withanolides. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet (UV), and Mass Spectrometry (MS).[1]

Experimental Protocols

Extraction and Initial Fractionation

The isolation process commences with the extraction of the dried and powdered plant material. A typical workflow is as follows:

Extraction_Workflow Plant_Material Dried Plant Material (Physalis alkekengi var. franchetii) Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractions Multiple Solvent Fractions (e.g., n-hexane, EtOAc, n-BuOH) Solvent_Partitioning->Fractions

Caption: General workflow for the extraction and initial fractionation of compounds from Physalis species.
  • Extraction: The air-dried and powdered epigeal parts of P. alkekengi var. franchetii are exhaustively extracted with methanol at room temperature.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: This crude extract is then typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

Chromatographic Isolation and Purification

The fraction containing this compound, likely the ethyl acetate fraction, undergoes several stages of chromatographic separation to achieve purification.

Purification_Workflow Active_Fraction Bioactive Fraction (e.g., Ethyl Acetate) Silica_Gel_CC Silica (B1680970) Gel Column Chromatography Active_Fraction->Silica_Gel_CC Sub_Fractions Sub-fractions Silica_Gel_CC->Sub_Fractions Sephadex_LH20 Sephadex LH-20 Chromatography Sub_Fractions->Sephadex_LH20 Further_Fractions Further Purified Fractions Sephadex_LH20->Further_Fractions Prep_HPLC Preparative HPLC Further_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A representative multi-step chromatographic workflow for the purification of this compound.
  • Silica Gel Column Chromatography: The target fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate) to yield several sub-fractions.

  • Sephadex LH-20 Chromatography: The sub-fractions showing the presence of the desired compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to yield pure this compound.

Physicochemical and Spectroscopic Data

The structure of this compound was confirmed through a combination of spectroscopic techniques.

PropertyData
Molecular Formula C₂₈H₂₈O₉
Molecular Weight 508.5 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 1: Physicochemical Properties of this compound

While the complete raw spectroscopic data is not fully available, key structural features were determined from the following analyses:

  • ¹H and ¹³C NMR: These analyses provide the carbon-hydrogen framework of the molecule. The detailed comparison of its ¹³C NMR spectral data with that of related neophysalins was crucial in establishing its unique structure.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to confirm the molecular formula by providing the exact mass of the compound.

  • Infrared (IR) Spectroscopy: This technique would have identified the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy would have provided information about the conjugated systems within the molecule.

Biological Activity

Preliminary reports indicate that this compound exhibits cholinesterase inhibitory activity.[1] This suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where the inhibition of acetylcholinesterase is a key therapeutic strategy.

Cholinesterase Inhibition Assay (General Protocol)

A standard method for assessing cholinesterase inhibition is the Ellman's assay, which can be adapted for high-throughput screening.

Cholinesterase_Assay Start Prepare Reagents: AChE, ATCI, DTNB, Test Compound Incubate Incubate AChE with Test Compound Start->Incubate Add_Substrate Add ATCI (Substrate) and DTNB Incubate->Add_Substrate Reaction AChE hydrolyzes ATCI to Thiocholine Add_Substrate->Reaction Color_Development Thiocholine reacts with DTNB to produce a yellow product Reaction->Color_Development Measure_Absorbance Measure Absorbance at 412 nm Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition

Caption: A simplified workflow of the Ellman's method for determining acetylcholinesterase inhibition.
  • Reagent Preparation: Solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) iodide (ATCI), the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and various concentrations of this compound are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Incubation: The enzyme (AChE) is pre-incubated with the test compound (this compound) for a specific period to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and DTNB to the enzyme-inhibitor mixture.

  • Detection: The enzymatic activity is monitored by measuring the increase in absorbance at 412 nm, which results from the reaction of the product of the enzymatic reaction (thiocholine) with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.

Quantitative data (i.e., the specific IC₅₀ value) for the cholinesterase inhibitory activity of this compound is not yet reported in the readily available literature and awaits further investigation.

Conclusion and Future Directions

This compound represents another example of the rich chemical diversity found within the Physalis genus. Its unique neophysalin skeleton and preliminary data on cholinesterase inhibition highlight its potential for further investigation in the context of drug discovery, particularly for neurodegenerative disorders. Future research should focus on:

  • Complete Elucidation of the Isolation Protocol: Obtaining the full experimental details from the primary literature to enable efficient re-isolation.

  • Quantitative Bioactivity Studies: Determining the precise IC₅₀ values for both acetylcholinesterase and butyrylcholinesterase to understand its potency and selectivity.

  • Mechanism of Action Studies: Investigating the mode of cholinesterase inhibition (e.g., competitive, non-competitive, or mixed).

  • Broader Biological Screening: Evaluating its activity in other relevant assays (e.g., anticancer, anti-inflammatory) to explore its full therapeutic potential.

  • Synthesis and Analogue Development: Developing a synthetic route to this compound and creating analogues to explore structure-activity relationships.

This technical guide serves as a foundational resource for researchers interested in the continued exploration of this compound and its potential applications in medicine.

References

An In-depth Technical Guide to 4,7-Didehydroneophysalin B: From Natural Source to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Didehydroneophysalin B, a physalin-type natural product. It details its natural source and origin, quantitative data on its abundance, and methodologies for its isolation and quantification. Furthermore, this guide explores its significant biological activities, including its anti-inflammatory and cholinesterase inhibitory effects, and elucidates the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Origin

This compound is a naturally occurring steroid primarily isolated from the plant Physalis alkekengi L. var. franchetii (Mast.) Makino, a member of the Solanaceae family.[1] This plant, commonly known as the Chinese lantern, has a long history of use in traditional Chinese medicine for treating various ailments, including inflammatory conditions.[2] The compound is found in different parts of the plant, with varying concentrations.

Quantitative Analysis

The concentration of this compound in Physalis alkekengi var. franchetii has been quantified using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These studies provide valuable data for the quality control and standardization of herbal preparations.

Plant PartExtraction SolventAnalytical MethodConcentrationReference
Fruits and Calyxes50% EthanolHPLC2.18% of extract[3]
Fruits and Calyxes70% EthanolHPLC0.42% of extract[3]
Fruits and CalyxesNot specifiedUPLC-MS/MS15.75–70.88 µg/g[3]

Experimental Protocols

Isolation and Purification

General Isolation Workflow:

G plant_material Dried and powdered Physalis alkekengi var. franchetii extraction Extraction with organic solvent (e.g., Methanol or Ethanol) plant_material->extraction partitioning Solvent-solvent partitioning (e.g., with Ethyl Acetate) extraction->partitioning chromatography1 Column Chromatography (Silica gel) partitioning->chromatography1 chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, RP-HPLC) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound structure_elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: General workflow for the isolation and identification of this compound.
Quantification by UPLC-MS/MS

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer.

Chromatographic Conditions (General Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (General Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound, along with other physalins, exhibits significant anti-inflammatory properties. The primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway Inhibition:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nfkb_active->gene_expression induces physalin This compound physalin->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

By inhibiting the IκB kinase (IKK) complex, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Cholinesterase Inhibitory Activity

This compound has been reported to possess cholinesterase inhibitory activity. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay is commonly used to screen for cholinesterase inhibitors.

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme.

    • Phosphate buffer (pH 8.0).

    • Test compound (this compound) dissolved in a suitable solvent.

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

    • Initiate the reaction by adding the cholinesterase enzyme.

    • After a pre-incubation period, add the substrate (ATCI).

    • The hydrolysis of ATCI by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product over time using a microplate reader at 412 nm.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.

Conclusion and Future Perspectives

This compound is a promising natural product with well-defined anti-inflammatory and potential neuroprotective activities. Its presence in Physalis alkekengi var. franchetii underscores the medicinal value of this plant. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its therapeutic potential in preclinical and clinical studies. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this fascinating molecule.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 4,7-Didehydroneophysalin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the biosynthetic pathway of physalins, with a specific focus on the proposed formation of 4,7-Didehydroneophysalin B. Physalins, a group of complex steroidal lactones primarily found in the Physalis genus, have garnered significant interest for their diverse pharmacological activities. However, the intricate biosynthetic route to these valuable compounds, particularly the later, highly oxidative and rearrangeable steps, remains a burgeoning area of research. This document synthesizes the available scientific literature to provide a comprehensive overview of the known precursors, enzymatic players, and hypothetical steps leading to the formation of this compound, while also detailing the experimental methodologies that have been pivotal in uncovering this pathway.

The Proposed Biosynthetic Pathway: From Primary Metabolism to a Complex Steroid

The biosynthesis of physalins is a multi-step process that originates from primary metabolism and involves a series of modifications to a sterol scaffold. While the complete pathway to this compound has not been fully elucidated, a putative route can be constructed based on identified intermediates and homologous pathways, such as that of withanolides.

The journey begins with the mevalonate (B85504) (MEV) and methylerythritol 4-phosphate (MEP) pathways, which provide the fundamental building blocks for all isoprenoids. These pathways converge on the synthesis of lanosterol, a key intermediate. From lanosterol, the pathway proceeds through a series of desaturations, hydroxylations, and isomerizations. A critical branching point occurs at 24-methylenecholesterol (B1664013), which can be shunted towards the biosynthesis of brassinosteroids or, pertinently, towards physalins and withanolides.[1][2] The enzyme sterol Δ24-isomerase (24ISO) catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol, a committed step towards withanolide and physalin biosynthesis.[1][2][3]

Subsequent steps are less defined but are believed to involve a cascade of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), leading to the formation of withanolides and withaphysalins, which are considered crucial intermediates.[2][4] The formation of the characteristic cage-like structure of physalins is a result of further intramolecular rearrangements and cyclizations.

The final steps leading to this compound are currently speculative and likely involve specific desaturases or P450s that introduce the double bonds at the C-4 and C-7 positions.

Physalin_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Committed Step cluster_2 Intermediate Formation cluster_3 Hypothetical Final Steps MEV/MEP Pathway MEV/MEP Pathway Lanosterol Lanosterol MEV/MEP Pathway->Lanosterol 24-Methylenecholesterol 24-Methylenecholesterol Lanosterol->24-Methylenecholesterol 24-Methyldesmosterol 24-Methyldesmosterol 24-Methylenecholesterol->24-Methyldesmosterol 24ISO Withanolides Withanolides 24-Methyldesmosterol->Withanolides P450s, Oxidations Withaphysalins Withaphysalins Withanolides->Withaphysalins P450s, Rearrangements Physalin B Physalin B Withaphysalins->Physalin B P450s, Cyclizations This compound This compound Physalin B->this compound Desaturases (putative)

A proposed biosynthetic pathway for this compound.

Quantitative Data on Physalin and Precursor Biosynthesis

Quantitative data for the biosynthesis of physalins are sparse. Most available data pertains to the analytical quantification of these compounds in plant tissues rather than enzymatic activities or pathway flux. The following table summarizes some of the relevant quantitative information found in the literature for related compounds.

CompoundMatrixMethodKey Quantitative FindingReference
Withaferin ARat PlasmaLC-MS/MSLLOQ: 0.2 ng/mL[5]
Withanolide ARat PlasmaLC-MS/MSLLOQ: 0.25 ng/mL[5]
Withalongolide APhysalis longifoliaHPLC-PDALinear regression (r² > 0.9995)[6]
Withaferin APhysalis longifoliaHPLC-PDALinear regression (r² > 0.9995)[6]
Withalongolide BPhysalis longifoliaHPLC-PDALinear regression (r² > 0.9995)[6]

Experimental Protocols

The elucidation of the physalin biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Virus-Induced Gene Silencing (VIGS) for Functional Genomics in Physalis

VIGS is a powerful reverse genetics tool used to transiently silence the expression of a target gene, allowing for the study of its function. This technique has been instrumental in identifying candidate genes, particularly P450s, in the physalin pathway.

Experimental Workflow:

  • Target Gene Fragment Selection: A 200-400 bp fragment of the target gene (e.g., a candidate P450) is selected, typically from a region with low homology to other genes to ensure specificity.

  • Vector Construction: The gene fragment is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

  • Agrobacterium Transformation: The resulting construct is transformed into Agrobacterium tumefaciens (e.g., strain GV3101).

  • Agroinfiltration: Agrobacterium cultures carrying the pTRV1 and the pTRV2 construct are mixed and infiltrated into the leaves of young Physalis plants.

  • Phenotypic and Metabolic Analysis: After 2-4 weeks, the silenced plants are observed for any phenotypic changes, and metabolic profiling (e.g., by LC-MS) is performed to quantify changes in physalin levels. A significant reduction in a specific physalin following the silencing of a particular gene suggests its involvement in the biosynthesis of that compound.

VIGS_Workflow Target Gene Fragment Target Gene Fragment Ligation Ligation Target Gene Fragment->Ligation pTRV2 Vector pTRV2 Vector pTRV2 Vector->Ligation Recombinant pTRV2 Recombinant pTRV2 Ligation->Recombinant pTRV2 Transformation Transformation Recombinant pTRV2->Transformation Agrobacterium tumefaciens Agrobacterium tumefaciens Agrobacterium tumefaciens->Transformation Agroinfiltration Agroinfiltration Transformation->Agroinfiltration Physalis Plant Physalis Plant Agroinfiltration->Physalis Plant Metabolic Analysis (LC-MS) Metabolic Analysis (LC-MS) Physalis Plant->Metabolic Analysis (LC-MS) Gene Function Inference Gene Function Inference Metabolic Analysis (LC-MS)->Gene Function Inference

Workflow for Virus-Induced Gene Silencing (VIGS).
Heterologous Expression and Enzyme Assays for P450s

To confirm the function of a candidate enzyme, its gene can be expressed in a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli, and the recombinant protein can be purified and assayed for its activity.

Protocol for P450 Enzyme Assay:

  • Gene Cloning and Expression: The full-length coding sequence of the candidate P450 gene is cloned into an appropriate expression vector. The vector is then transformed into the expression host.

  • Microsome Isolation: For P450s, which are typically membrane-bound, the microsomal fraction containing the recombinant enzyme is isolated from the host cells by differential centrifugation.

  • Enzyme Assay: The assay mixture typically contains:

    • Microsomal fraction containing the P450.

    • A putative substrate (e.g., a known withanolide or physalin precursor).

    • A P450 reductase to provide electrons.

    • A source of reducing power, typically NADPH.

    • Buffer and other necessary co-factors.

  • Reaction and Product Analysis: The reaction is incubated at an optimal temperature and then quenched. The products are extracted and analyzed by LC-MS or GC-MS to identify and quantify the enzymatic product.

Quantitative Analysis of Physalins by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the identification and quantification of physalins and their precursors in plant extracts.

General LC-MS Protocol:

  • Sample Preparation: Plant material is freeze-dried, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol (B129727) or ethanol). The extract is then filtered and diluted for analysis.

  • Chromatographic Separation: The extract is injected onto a reverse-phase C18 column. A gradient elution with water and acetonitrile, both often containing a small amount of formic acid to improve ionization, is used to separate the different physalins.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically an electrospray ionization (ESI) source. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

  • Data Analysis: Physalins are identified by their retention times and mass spectra (including fragmentation patterns) compared to authentic standards or literature data. Quantification is achieved by integrating the peak area of the target compound and comparing it to a calibration curve generated with a known standard.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating and complex area of natural product chemistry. While the early steps of the pathway are becoming clearer, the later, more intricate enzymatic reactions that give rise to the vast diversity of physalin structures remain largely enigmatic. The combination of next-generation sequencing to identify candidate genes, functional genomics tools like VIGS and CRISPR/Cas9 to validate their roles, and advanced analytical techniques for metabolic profiling will be crucial in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound and other physalins will not only provide fundamental insights into plant biochemistry but also open up avenues for the metabolic engineering of these valuable medicinal compounds.

References

physical and chemical properties of 4,7-Didehydroneophysalin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Didehydroneophysalin B is a naturally occurring steroid isolated from Physalis alkekengi, belonging to the physalin family of compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed exploration of its biological activities and the experimental protocols used for its study. Notably, this document elucidates its role in mitigating oxidative stress through the Nrf2 signaling pathway and its potential as a cholinesterase inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a steroid compound[1] typically isolated as a powder. While a specific melting point has not been reported in the available literature, its other key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₈H₂₈O₉[1]
Molecular Weight 508.5 g/mol [1]
CAS Number 134461-76-0
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone.[1]
Predicted Water Solubility 0.0073 g/L
Predicted logP 2.09
Predicted pKa (Strongest Acidic) 11.83
Predicted pKa (Strongest Basic) -3.1

Note: Predicted values are computationally derived and may not reflect experimental values.

Spectral Data

Biological Activities

This compound has demonstrated noteworthy biological activities, positioning it as a compound of interest for further pharmacological investigation.

Antioxidant Activity via Nrf2 Signaling Pathway

Research has shown that this compound protects rat lung epithelial cells from hydrogen peroxide-induced oxidative damage. This protective effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, thereby mitigating cellular damage from oxidative stress.

Nrf2_Signaling_Pathway cluster_nucleus Nuclear Events 4_7_Didehydroneophysalin_B This compound Nrf2 Nrf2 4_7_Didehydroneophysalin_B->Nrf2 promotes dissociation from Keap1 Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Keap1->Nrf2 sequesters in cytoplasm Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 Signaling Pathway Activation by this compound.

Cholinesterase Inhibitory Activity

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation of Physalins from Physalis alkekengi

The following is a general protocol for the isolation of physalins, which can be adapted for the specific isolation of this compound.

Isolation_Workflow Start Dried Physalis alkekengi Plant Material Extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Liquid-Liquid Partition (e.g., with Dichloromethane) Filtration->Partition Column_Chromatography Column Chromatography (Silica Gel) Partition->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Preparative HPLC) Fraction_Collection->Purification End Isolated this compound Purification->End

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material of Physalis alkekengi is extracted exhaustively with a suitable solvent such as methanol or ethanol (B145695) at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of increasing polarity, such as dichloromethane, to separate compounds based on their polarity.

  • Column Chromatography: The dichloromethane fraction, typically rich in physalins, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity and can be used to assess the inhibitory potential of this compound.

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme

  • 96-well microplate reader

Procedure:

  • Prepare solutions of ATCI (15 mM) and DTNB (3 mM) in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound (this compound) at various concentrations.

  • Add 50 µL of phosphate buffer to each well.

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 150 µL of DTNB solution.

  • Immediately add 25 µL of ATCI solution to each well.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Cell Viability Assay (MTT Assay) for Oxidative Stress

This assay is used to assess the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death.

Materials:

  • Rat lung epithelial cells (or other suitable cell line)

  • Cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the wells (excluding the control group) and incubate for a defined time (e.g., 4 hours).

  • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with an inducer of cell death and to evaluate the protective effects of this compound.

Materials:

  • Cells treated as described in the cell viability assay.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Following treatment, harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and potential cholinesterase inhibitory activities. The activation of the Nrf2 signaling pathway provides a clear mechanism for its protective effects against oxidative stress. While further research is needed to fully characterize its physical properties and elucidate the specifics of its biological activities, this guide provides a solid foundation of the current knowledge and the experimental methodologies required for its continued investigation. The information presented herein should aid researchers and drug development professionals in exploring the therapeutic potential of this intriguing physalin.

References

4,7-Didehydroneophysalin B: A Technical Overview of its Cellular Protective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the currently understood mechanism of action for 4,7-Didehydroneophysalin B. To date, scientific literature primarily details its protective role against oxidative stress and apoptosis in normal cells, with a significant focus on the Nrf2 signaling pathway. While direct investigations into its anticancer mechanism of action are not available, this document summarizes the existing data to inform future research and drug development efforts. The cytoprotective pathways elucidated herein may offer insights into the compound's potential therapeutic applications and highlight areas for further investigation, particularly in the context of diseases where cellular protection is paramount.

Core Mechanism of Action: Cellular Protection against Oxidative Stress

The principal mechanism of action attributed to this compound is the protection of cells from oxidative damage. This has been demonstrated in rat lung epithelial (RLE-6TN) cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. The compound has been shown to mitigate cell damage and apoptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Activation of the Nrf2 Signaling Pathway

This compound has been identified as an activator of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

Key molecular events in this pathway initiated by this compound include:

  • Increased transcription of Nrf2-mediated genes: Treatment with this compound leads to a significant increase in the transcription of Nrf2 and its downstream targets, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).[1]

  • Modulation of Apoptotic Proteins: The compound influences the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic proteins Bcl-2 and Bcl-xL, and a decrease in the pro-apoptotic protein Bax.[1]

  • Suppression of p53: A notable decrease in the expression of the tumor suppressor protein p53 is observed following treatment with this compound in the context of oxidative stress.[1]

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response H2O2 H2O2 Nrf2_activation Nrf2 Activation H2O2->Nrf2_activation DDNPB This compound DDNPB->Nrf2_activation Apoptosis_regulation Apoptosis Regulation DDNPB->Apoptosis_regulation ARE_transcription ARE-mediated Gene Transcription Nrf2_activation->ARE_transcription Antioxidant_enzymes NQO1, HO-1 ARE_transcription->Antioxidant_enzymes Cell_protection Cellular Protection Antioxidant_enzymes->Cell_protection Bcl2_Bax Increased Bcl-2/Bax ratio Apoptosis_regulation->Bcl2_Bax p53_inhibition Decreased p53 Apoptosis_regulation->p53_inhibition Bcl2_Bax->Cell_protection p53_inhibition->Cell_protection

Figure 1: Nrf2 Signaling Pathway Activation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on RLE-6TN cells.

Table 1: Effect of this compound on H₂O₂-Induced Apoptosis in RLE-6TN Cells

Treatment GroupEarly Apoptosis Rate (%)Late Apoptosis Rate (%)
BlankNot ReportedNot Reported
H₂O₂ Model37.48 ± 3.8424.49 ± 2.96
This compound (alone)7.98 ± 1.1513.32 ± 2.47
Low-dose + H₂O₂29.83 ± 3.6817.92 ± 2.86
Medium-dose + H₂O₂21.44 ± 2.9915.58 ± 3.15
High-dose + H₂O₂15.35 ± 1.6819.44 ± 3.57
Data presented as mean ± standard deviation.

Table 2: Effect of this compound on Protein Expression in H₂O₂-Treated RLE-6TN Cells

ProteinEffect of H₂O₂ TreatmentEffect of this compound Treatment
Bcl-2DecreasedSignificantly Increased
Bcl-xLDecreasedSignificantly Increased
BaxSignificantly IncreasedSignificantly Reduced
p53Not specifiedDecreased Significantly

Experimental Protocols

This section provides a detailed methodology for the key experiments conducted to elucidate the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Line: Rat lung epithelial cells (RLE-6TN).

  • Culture Conditions: Cells were cultured in a complete medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol: RLE-6TN cells were divided into five groups: a blank control group, a hydrogen peroxide (H₂O₂) model group, a this compound alone group, and low, medium, and high-dose this compound with H₂O₂ treatment groups.[1]

Apoptosis Assay (Flow Cytometry)
  • Principle: Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • After treatment, cells were harvested and washed with cold PBS.

    • Cells were resuspended in binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension.

    • The mixture was incubated in the dark at room temperature.

    • Apoptosis was analyzed using a flow cytometer.[1]

Western Blot Analysis
  • Objective: To determine the expression levels of key proteins in the Nrf2 and apoptotic pathways.

  • Procedure:

    • Total protein was extracted from the treated cells.

    • Protein concentration was determined using a BCA protein assay kit.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, Bcl-2, Bcl-xL, Bax, and p53.

    • After washing, the membrane was incubated with a secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Acquisition Cell_Culture RLE-6TN Cell Culture Treatment Treatment with H2O2 and/or This compound Cell_Culture->Treatment Flow_Cytometry Apoptosis Assay (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Apoptosis_Data Apoptosis Rates Flow_Cytometry->Apoptosis_Data Protein_Data Protein Levels Western_Blot->Protein_Data

Figure 2: Key Experimental Workflow for Investigating Cellular Effects.

Future Directions and Unexplored Potential

The current body of research on this compound is limited. While its cytoprotective and anti-apoptotic effects via the Nrf2 pathway are documented, its potential as an anticancer agent remains unexplored. The pro-survival signaling promoted by this compound in normal epithelial cells suggests that its role in cancer biology could be complex and context-dependent.

Future research should focus on:

  • Screening against cancer cell lines: Evaluating the cytotoxic effects of this compound across a panel of human cancer cell lines is a critical first step.

  • Mechanism of action in cancer cells: Should cytotoxic activity be observed, detailed mechanistic studies will be required to determine if it induces apoptosis or other forms of cell death in cancer cells, and to identify the signaling pathways involved.

  • Comparative studies: Direct comparison with structurally related physalins known to possess anticancer activity would be highly informative.

References

The Unharnessed Potential of Nature: A Technical Guide to the Biological Activities of Physalins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalins, a class of highly oxygenated C-28 ergostane-type seco-steroids, are characteristic secondary metabolites isolated from plants of the genus Physalis (Solanaceae).[1][2] These structurally complex natural products have garnered significant attention within the scientific community for their wide spectrum of potent biological activities.[3][4][5] Since the first isolation of physalin A in 1969, numerous physalin derivatives have been identified, each exhibiting a unique profile of pharmacological effects.[3] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the key biological activities of physalins, presenting quantitative data for comparative analysis, detailing relevant experimental protocols, and visualizing the intricate signaling pathways they modulate.

Core Biological Activities of Physalins

Physalins have demonstrated a remarkable array of biological activities, positioning them as promising candidates for the development of novel therapeutics. The primary activities investigated include anti-inflammatory, immunosuppressive, anticancer, antiparasitic, and antimicrobial effects.[1][3]

Anti-inflammatory Activity

Several physalins exhibit potent anti-inflammatory properties by modulating key inflammatory pathways.[3][6] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12, in activated macrophages.[3][7] The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9]

Table 1: In Vitro Anti-inflammatory Activity of Physalins

PhysalinModel SystemTargetIC50 / ConcentrationReference
Physalin ALPS-stimulated RAW 264.7 macrophagesNO Production-[7]
Physalin ALPS-stimulated RAW 264.7 macrophagesiNOS ExpressionDose-dependent inhibition[7]
Physalin ALPS-stimulated RAW 264.7 macrophagesCOX-2 ExpressionDose-dependent inhibition[7]
Physalin BLPS-stimulated macrophagesTNF, IL-6, IL-12 Production-[7]
Physalin ETPA-induced dermatitis (topical)Edema0.125-0.5 mg/ear[3]
Physalin FLPS-stimulated macrophagesNO Production-[3]
Physalin GLPS-stimulated macrophagesNO Production-[3]
Isophysalin BLPS-stimulated RAW 264.7 cellsTNF-α mRNA expressionSignificant decrease at 100 µg/mL[10]
3′,7-dimethylquercetinLPS-stimulated RAW 264.7 cellsTNF-α and IL-1β mRNA expressionSignificant suppression[10]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test physalin for 1 hour. Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Determination: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the effect on iNOS and COX-2 expression, cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

  • NF-κB Nuclear Translocation Analysis: To assess the effect on NF-κB activation, nuclear and cytoplasmic extracts are prepared from treated cells. The level of the p65 subunit of NF-κB in each fraction is determined by Western blotting. A significant decrease in the nuclear fraction and a corresponding increase in the cytoplasmic fraction indicate inhibition of NF-κB translocation.[7]

Signaling Pathway: Inhibition of NF-κB by Physalins

NF_kB_Inhibition_by_Physalins cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates to Nucleus IkB_NFkB->NFkB IκBα degradation releases NF-κB Physalins Physalins Physalins->IKK Inhibits Physalins->IkB Prevents Phosphorylation and Degradation DNA DNA NFkB_n->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by physalins.

Immunosuppressive Activity

Certain physalins have demonstrated significant immunosuppressive effects, primarily by inhibiting the proliferation of T lymphocytes.[3][11][12] This activity is crucial for the potential development of treatments for autoimmune diseases and organ transplant rejection.

Table 2: Immunosuppressive Activity of Physalins

PhysalinModel SystemActivityIC50 / ConcentrationReference
Physalin BConcanavalin A-stimulated lymphocytesAntiproliferative< 5 µg/ml[3]
Physalin FConcanavalin A-stimulated lymphocytesAntiproliferative< 5 µg/ml[3]
Physalin FHTLV-1 infected PBMCInhibition of spontaneous proliferation0.97 ± 0.11 µM[13]
Physalin GConcanavalin A-stimulated lymphocytesAntiproliferative< 5 µg/ml[3]
Physalin HConcanavalin A-stimulated T cellsInhibition of proliferationDose-dependent[11]
Physalin HMixed lymphocyte reactionInhibition of proliferationDose-dependent[11]

Experimental Protocol: Lymphocyte Proliferation Assay

  • Isolation of Splenocytes: Spleens are aseptically removed from mice, and single-cell suspensions are prepared by mechanical dissociation. Red blood cells are lysed using an ACK lysis buffer. The remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.

  • Cell Stimulation and Treatment: Splenocytes are seeded in 96-well plates and stimulated with a mitogen, such as Concanavalin A (ConA; 5 µg/mL) or in a mixed lymphocyte reaction (MLR), in the presence or absence of varying concentrations of the test physalin.

  • Proliferation Assessment (³H-Thymidine Incorporation): After 48-72 hours of incubation, cells are pulsed with ³H-thymidine (1 µCi/well) for the final 18 hours. The cells are then harvested onto glass fiber filters, and the incorporation of ³H-thymidine, which is proportional to DNA synthesis and cell proliferation, is measured using a liquid scintillation counter.

  • Proliferation Assessment (CFSE Staining): Alternatively, splenocytes are labeled with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, the dilution of CFSE fluorescence, which indicates cell division, is analyzed by flow cytometry.[11][12]

Anticancer Activity

Physalins have emerged as a promising class of natural compounds with potent anticancer activities against a variety of human cancer cell lines.[2][14] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression, such as the Hedgehog and JAK/STAT3 pathways.[15][16][17][18]

Table 3: In Vitro Anticancer Activity of Physalins

PhysalinCancer Cell LineActivityIC50Reference
Physalin AAndrogen-independent prostate cancer (CWR22Rv1, C42B)Growth inhibition, Apoptosis induction-[18]
Physalin BAndrogen-independent prostate cancer (CWR22Rv1, C42B)Growth inhibition, Apoptosis induction-[18]
Physalin BUndifferentiated human gastric cancer (HGC-27)Proliferation inhibition, Apoptosis induction-[17]
Physalin HCancer cell lines with aberrant Hh signalingCytotoxicity-[15]
Physapruin ABreast cancer (MCF7, SKBR3, MDA-MB-231)Proliferation inhibition-[19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines are maintained in their respective recommended culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test physalin, and the cells are incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[17]

Signaling Pathway: Inhibition of Hedgehog Signaling by Physalins

Hedgehog_Inhibition_by_Physalins cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched (PTCH1) SMO Smoothened (SMO) PTCH1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU SUFU SUFU GLI GLI GLI_n GLI (active) GLI->GLI_n Translocates to Nucleus SUFU_GLI->GLI Releases active GLI DNA DNA GLI_n->DNA Binds to Target_Genes Target Gene Transcription (e.g., PTCH1, BCL2) DNA->Target_Genes Induces Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds to Physalin_H Physalin H Physalin_H->GLI_n Disrupts GLI1-DNA binding

Caption: Inhibition of the Hedgehog signaling pathway by Physalin H.

Antiparasitic Activity

Several physalins have shown promising activity against various parasites, including Leishmania, Trypanosoma cruzi, and Plasmodium falciparum.[3][20][21][22][23] This highlights their potential as lead compounds for the development of new antiparasitic drugs.

Table 4: Antiparasitic Activity of Physalins

PhysalinParasiteActivityIC50Reference
Physalin BLeishmania infected macrophagesReduction of infected cells and amastigotes-[3]
Physalin FLeishmania amazonensis promastigotes-1.4 µM[3]
Physalin FLeishmania infected macrophagesReduction of infected cells and amastigotes-[3]
Physalin BPlasmodium falciparumAntimalarial2.2 - 55 µM[3]
Physalin DPlasmodium falciparumAntimalarial2.2 - 55 µM[3]
Physalin FPlasmodium falciparumAntimalarial2.2 - 55 µM[3]
Physalin GPlasmodium falciparumAntimalarial2.2 - 55 µM[3]
New Physalins (1 & 2)Leishmania major promastigotesLeishmanicidal-[23]

Experimental Protocol: In Vitro Leishmanicidal Assay

  • Promastigote Assay: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) at 25°C. The parasites are seeded in 96-well plates and incubated with various concentrations of the test physalin for 72 hours. Parasite viability is assessed by direct counting using a Neubauer chamber or by a colorimetric assay (e.g., MTT).

  • Amastigote Assay: Peritoneal macrophages are harvested from mice and seeded in 24-well plates with coverslips. The macrophages are infected with Leishmania promastigotes. After infection, the cells are washed to remove extracellular parasites and then treated with different concentrations of the test physalin for 72 hours. The coverslips are then fixed, stained with Giemsa, and the number of intracellular amastigotes per 100 macrophages is determined by light microscopy.[22]

Antimicrobial Activity

Physalins have also been reported to possess antimicrobial activity, particularly against Gram-positive bacteria.[24][25][26][27] This suggests their potential application in combating bacterial infections.

Table 5: Antimicrobial Activity of Physalins

Physalin/ExtractMicroorganismActivityMIC (µg/mL)Reference
Physalins (general)Gram-positive bacteriaInhibitory-[24]
Physalins (general)Staphylococcus aureusInhibitory31.3[24]
Physalins (general)Byssochlamys fulvaInhibitory62.5[24]
Physalin DGram-positive bacteriaAntibacterial32-128[26]
Physalin DS. epidermidis, E. faecalis, S. aureus, B. subtilisInhibitory (at 100 µg/mL)-[25]
Physalin BS. aureus, N. gonorrhoeaeInhibitory200 (for a pool of physalins)[27]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: The antimicrobial activity is tested against a panel of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds.

  • Broth Microdilution Method: A two-fold serial dilution of the test physalin is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microplates are incubated at an appropriate temperature and time for each microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the physalin that completely inhibits the visible growth of the microorganism.[24][26]

General Experimental Workflow

The discovery and evaluation of the biological activities of physalins typically follow a structured workflow, from plant extraction to in-depth mechanistic studies.

Physalin_Workflow Plant_Material Physalis Plant Material (e.g., leaves, calyces) Extraction Extraction (e.g., with methanol, dichloromethane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., column chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Screening Bioassay-Guided Screening (e.g., cytotoxicity, anti-inflammatory) Fractions->Bioassay_Screening Isolation Isolation of Pure Compounds (e.g., HPLC) Bioassay_Screening->Isolation Pure_Physalins Pure Physalins Isolation->Pure_Physalins Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Physalins->Structure_Elucidation In_Vitro_Assays In Vitro Biological Assays (e.g., IC50 determination) Pure_Physalins->In_Vitro_Assays Mechanism_Studies Mechanistic Studies (e.g., signaling pathways) In_Vitro_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies

Caption: General workflow for the isolation and bioactivity evaluation of physalins.

Conclusion and Future Directions

The diverse and potent biological activities of physalins underscore their significant potential as a source of novel therapeutic agents. Their ability to modulate critical signaling pathways, such as NF-κB and Hedgehog, provides a strong rationale for their further investigation in the context of inflammatory diseases, cancer, and infectious diseases. While the in vitro and in vivo evidence is compelling, further research is warranted to fully elucidate their mechanisms of action, establish comprehensive structure-activity relationships, and evaluate their pharmacokinetic and toxicological profiles. The development of efficient and scalable methods for the isolation and semi-synthesis of physalin analogues will be crucial for advancing these promising natural products from the laboratory to clinical applications. This guide serves as a foundational resource to stimulate and support these future research and development endeavors.

References

The Cytotoxic Potential of 4,7-Didehydroneophysalin B on Cancer Cells: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible scientific literature lacks studies specifically investigating the cytotoxic effects of 4,7-Didehydroneophysalin B on cancer cells. Research has instead focused on its protective role against oxidative stress in non-cancerous cells. This guide summarizes the available data on this compound and presents analogous data from structurally related physalins to provide a contextual framework for future research.

Introduction to this compound

This compound is a steroidal compound belonging to the physalin family, which are natural products isolated from plants of the Physalis genus. While various physalins have demonstrated significant anticancer activity, the specific cytotoxic effects of this compound on malignant cells remain uninvestigated. The only prominent study on this compound highlights its protective effects against hydrogen peroxide-induced oxidative damage in rat lung epithelial cells (RLE-6TN), where it was shown to mitigate apoptosis and activate the Nrf2 signaling pathway[1].

Data on Related Physalins: A Proxy for Cytotoxic Potential

Given the absence of direct data, this section presents the cytotoxic activities of other well-studied physalins, such as Physalin B and Physalin F. These compounds share a core chemical scaffold with this compound and their activities may suggest a potential, yet unconfirmed, anticancer role for it.

Table 1: In Vitro Cytotoxicity of Physalin B on Various Cancer Cell Lines
Cancer Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast AdenocarcinomaNot specified, but viability significantly reduced24, 48, 72[2]
MDA-MB-231Breast AdenocarcinomaNot specified, but viability significantly reduced24, 48, 72[2]
T-47DBreast Ductal CarcinomaNot specified, but viability significantly reduced24, 48, 72[2]
HGC-27Gastric CancerNot specified, but proliferation significantly inhibitedNot specified[3]
K562ErythroleukemiaNot specified, but growth inhibitedNot specified[4]
HL-60Promyelocytic LeukemiaNot specified, but growth inhibitedNot specified[4]
KG-1Myeloid LeukemiaNot specified, but growth inhibited[4]
Table 2: In Vitro Cytotoxicity of Physalin F on Human Leukemia Cell Lines
Cancer Cell LineCell TypeActivityReference
K562ErythroleukemiaGrowth Inhibition[4]
APM1840T-lymphoid LeukemiaGrowth Inhibition[4]
HL-60Promyelocytic LeukemiaGrowth Inhibition[4]
KG-1Myeloid LeukemiaStrong Growth Inhibition[4]
CTV1Monocytic LeukemiaGrowth Inhibition[4]
B cellB-lymphoid LeukemiaStrong Growth Inhibition[4]

Mechanistic Insights from Related Physalins

Studies on related physalins suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Physalin B has been shown to induce apoptosis in breast cancer cells by promoting the cleavage of PARP and caspases 3, 7, and 9[2]. This process appears to be dependent on the tumor suppressor protein p53[2]. Furthermore, Physalin B can suppress the pro-survival PI3K/Akt signaling pathway[2]. In gastric cancer cells, Physalin B's apoptotic effect is also caspase-dependent[3].

Cell Cycle Arrest

In addition to apoptosis, Physalin B can induce cell cycle arrest at the G2/M phase in breast cancer cells and at the G0/G1 phase in undifferentiated gastric cancer cells[2][3]. This is achieved by down-regulating key cell cycle-related proteins such as cyclins and cyclin-dependent kinases (CDKs)[3].

Potential Signaling Pathways (Based on Analogs)

The following diagrams illustrate the signaling pathways implicated in the cytotoxic effects of related physalins. It is hypothesized that this compound, if cytotoxic, might operate through similar mechanisms.

G PB Physalin B PI3K PI3K PB->PI3K inhibits p53 p53 PB->p53 activates Akt Akt PI3K->Akt Akt->p53 Casp9 Caspase-9 p53->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 PARP PARP Casp37->PARP cleavage Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized p53-dependent apoptotic pathway of Physalin B.

G PB Physalin B Cyclins Cyclin D1, D3, E PB->Cyclins downregulates CDKs CDK4, CDK6 PB->CDKs downregulates pRb p-Rb Cyclins->pRb CDKs->pRb G1_Arrest G0/G1 Phase Arrest pRb->G1_Arrest

Caption: Proposed mechanism of Physalin B-induced cell cycle arrest.

Standardized Experimental Protocols for Cytotoxicity Assessment

The following are generalized protocols that would be employed to investigate the cytotoxic effects of this compound on cancer cells.

Cell Culture

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) is run in parallel.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add DMSO D->E F Read Absorbance E->F

Caption: Standard workflow for an MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Seed cells in a 6-well plate and treat with selected concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

While the direct cytotoxic effects of this compound on cancer cells are currently undocumented, the significant anticancer activities of its structural analogs, Physalin B and F, provide a strong rationale for its investigation as a potential therapeutic agent. Future research should prioritize screening this compound against a panel of human cancer cell lines to determine its IC50 values. Subsequent studies should then aim to elucidate its mechanism of action, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways. Such research is critical to unlock the potential of this natural compound in oncology.

References

4,7-Didehydroneophysalin B: A Review of a Sparsely Characterized Physalin

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature exists regarding the specific biological activities and mechanisms of action of 4,7-Didehydroneophysalin B, a physalin found in Physalis alkekengi. While the broader class of physalins has been the subject of numerous studies, this particular compound remains largely uncharacterized, hindering a comprehensive understanding of its therapeutic potential.

This technical guide aims to synthesize the currently available information on this compound. However, due to the limited data, this review will also encompass the broader context of physalins to provide a framework for potential future research.

Isolation and Identification

This compound has been identified as a natural constituent of Physalis alkekengi L. var. franchetii (Mast.) Makino, commonly known as the Chinese lantern plant.[1] It is classified as a physalin, which is a group of highly oxygenated C28-steroidal lactones derived from a 13,14-seco-16,24-cyclo-steroid skeleton. The molecular formula for this compound is C28H28O9.[1]

While methods for the isolation of various physalins from Physalis species have been established, specific, detailed protocols for the extraction and purification of this compound are not extensively described in the available literature. General methods for physalin isolation typically involve extraction with organic solvents such as methanol (B129727) or ethanol, followed by partitioning and chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC).

Biological Activity: Limited Direct Evidence

Direct evidence for the biological activity of this compound is scarce. One source describes it as a flavonoid with cholinesterase inhibitory activity, though quantitative data and detailed experimental methods to support this claim are not provided.[2] This lack of specific data prevents a thorough evaluation of its potency and potential therapeutic applications in neurodegenerative diseases or other conditions where cholinesterase inhibition is relevant.

The Broader Context: Biological Activities of Physalins

In contrast to the limited information on this compound, the broader class of physalins has been shown to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antiparasitic effects.[3][4]

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of various physalins against a range of cancer cell lines. For instance, Physalin B has shown significant activity against large cell lung carcinoma (CORL23) and human breast cancer (MCF-7) cells, with IC50 values in the micromolar range.[3] The proposed mechanisms for their anticancer effects often involve the induction of apoptosis and inhibition of cancer cell proliferation.

Anti-inflammatory Activity

Physalins have also been investigated for their anti-inflammatory properties. Some physalins have been shown to inhibit the production of pro-inflammatory mediators.[5] For example, certain physalins can suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophage cell lines.[6][7][8] The underlying mechanisms are thought to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[8][9]

Antiparasitic Activity

Several physalins, including B, D, F, and G, have demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, with IC50 values ranging from 2.2 to 55 µM.[3]

Future Directions and Conclusion

The limited availability of data on this compound highlights a significant area for future research. To unlock its potential therapeutic value, the following steps are crucial:

  • Isolation and Structural Confirmation: Development of robust and scalable methods for the isolation of this compound from Physalis alkekengi and unambiguous confirmation of its structure using modern spectroscopic techniques.

  • Systematic Biological Screening: Comprehensive evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities using a panel of in vitro assays.

  • Mechanism of Action Studies: For any significant biological activity observed, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.

Data and Visualizations: A Note on the Lack of Specifics

Due to the absence of quantitative data and described signaling pathways specifically for this compound in the reviewed literature, the creation of structured data tables and Graphviz diagrams as per the initial request is not feasible. The information required to populate such tables and to accurately depict any relevant biological pathways for this specific compound is not currently available. The broader discussion on physalins provides a general context but lacks the specific data points needed for these detailed visualizations.

References

Methodological & Application

Synthesis and Evaluation of 4,7-Didehydroneophysalin B Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have developed novel derivatives of 4,7-didehydroneophysalin B, a complex steroidal lactone, and evaluated their potential as therapeutic agents. This application note details the synthetic protocols for these derivatives, presents their biological activity, and explores the underlying signaling pathways, providing valuable insights for drug development professionals and researchers in medicinal chemistry and oncology.

Introduction

Physalins, a class of naturally occurring steroids isolated from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Neophysalin B, a rearranged physalin, and its derivatives are of particular interest due to their unique structural features. This work focuses on the synthesis of this compound derivatives and the evaluation of their biological efficacy, particularly their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives commences with the isolation of physalin B from natural sources. The key synthetic transformations involve an acid-induced rearrangement to form the neophysalin B scaffold, followed by a dehydration reaction to introduce the 4,7-diene system. Subsequent modifications can be made to the core structure to generate a library of derivatives.

Protocol 1: Acid-Induced Rearrangement of Physalin B to Neophysalin B

A solution of physalin B in a suitable acidic medium is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield neophysalin B.[1]

Protocol 2: Dehydration of Neophysalin B to this compound

Neophysalin B is dissolved in an appropriate solvent, and a dehydrating agent is added. The reaction is heated under reflux and monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is then purified using chromatographic techniques to afford this compound.

Protocol 3: Synthesis of DFGH-Ring Derivatives

A series of derivatives focusing on the right-side DFGH-ring structure of physalins were synthesized to explore structure-activity relationships.[2][3][4][5] A key step involves a highly efficient, one-pot protocol for the simultaneous construction of the GH-ring system, promoted by HF/pyridine.[2][3] This methodology allows for the introduction of various substituents to probe their effect on biological activity. For instance, derivatives with bulky hydrophobic groups have been synthesized to enhance their inhibitory potency against NF-κB.[2][3]

Biological Activity and Structure-Activity Relationship

The synthesized this compound derivatives were evaluated for their biological activity, with a focus on their anti-inflammatory and cytotoxic effects.

NF-κB Inhibition

Several of the synthesized DFGH-ring derivatives were tested for their ability to inhibit TNF-α-stimulated NF-κB activation.[2][3] The results indicate that the right-side structure of the physalin molecule plays a crucial role in its biological activity. Notably, a derivative featuring an adamantylmethyl group (5d) demonstrated inhibitory potency comparable to that of the natural physalin B.[2][3] This suggests that the introduction of bulky, hydrophobic substituents on the DFGH-ring system can significantly influence the NF-κB inhibitory activity.[2][3]

Table 1: NF-κB Inhibitory Activity of Synthesized DFGH-Ring Derivatives [2]

CompoundSubstituent% Inhibition at 100 µM% Inhibition at 30 µM
5aBenzyl30-
5b3-Phenylpropanol61-
5c1-Adamantylmethyl9839
5d(Structure with adamantylmethyl)-74% inhibition at 30 µM, 35% inhibition at 10 µM
Cytotoxic Activity

The cytotoxic effects of physalins and their derivatives have been widely reported. While specific data for this compound derivatives is still emerging, studies on related physalins indicate potent activity against various cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Signaling Pathway Analysis

The anti-inflammatory effects of physalin derivatives are primarily attributed to their modulation of the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NF-kB NF-κB (p65/p50) IkappaB->NF-kB Inhibits Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NF-kB_n NF-κB (p65/p50) NF-kB->NF-kB_n Translocates Derivatives This compound Derivatives Derivatives->IKK_complex Inhibits DNA DNA NF-kB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of this compound derivatives.

As depicted in Figure 1, inflammatory stimuli like TNF-α activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα by the proteasome. The degradation of IκBα releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. The synthesized physalin derivatives are hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.[7]

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is outlined below.

experimental_workflow Start Start Isolation Isolation of Physalin B Start->Isolation Rearrangement Acid-Induced Rearrangement to Neophysalin B Isolation->Rearrangement Dehydration Dehydration to This compound Rearrangement->Dehydration Derivatization Synthesis of DFGH-Ring Derivatives Dehydration->Derivatization Purification Purification and Characterization (NMR, MS) Derivatization->Purification Bioassays Biological Evaluation (NF-κB Inhibition, Cytotoxicity) Purification->Bioassays SAR Structure-Activity Relationship Analysis Bioassays->SAR End End SAR->End

Figure 2. Experimental workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This research provides a foundational framework for the synthesis and biological evaluation of novel this compound derivatives. The developed synthetic protocols offer a pathway to a variety of analogs, and preliminary biological data highlight the potential of these compounds as inhibitors of the NF-κB signaling pathway. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to fully elucidate their therapeutic potential in inflammatory diseases and cancer.

References

Application Notes and Protocols for the Extraction of 4,7-Didehydroneophysalin B from Physalis alkekengi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalis alkekengi, commonly known as the Chinese lantern, is a perennial plant belonging to the Solanaceae family. It has a long history of use in traditional medicine for treating various ailments. The calyces of P. alkekengi are a rich source of bioactive steroids known as physalins. Among these, 4,7-Didehydroneophysalin B, a member of the neophysalin subclass, has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the extraction and isolation of this compound from P. alkekengi, summarizes quantitative data, and proposes a potential signaling pathway based on the activities of structurally related compounds.

Data Presentation

The following tables summarize the quantitative data available for the extraction of this compound from Physalis alkekengi.

Table 1: Extraction Yield of this compound

Extraction SolventAnalytical MethodYield/ContentReference
50% Ethanol (B145695)HPLC2.18% of the extract[1]
70% EthanolHPLC0.42% of the extract[1]
Not specifiedUPLC-MS/MS15.75–70.88 µg/g of plant material[1]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and isolation of this compound from the dried calyces of Physalis alkekengi.

Protocol 1: Extraction

This protocol describes the initial solvent extraction of crude physalins from the plant material.

Materials:

  • Dried calyces of Physalis alkekengi

  • 95% Ethanol

  • Waring blender or equivalent

  • Large glass flasks or beakers

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried calyces of P. alkekengi (1 kg) into a coarse powder using a blender.

  • Maceration and Extraction:

    • Transfer the powdered plant material to a large flask.

    • Add 95% ethanol in a 1:10 solid-to-liquid ratio (w/v).

    • Heat the mixture to 60°C and maintain for 3 hours with constant stirring.

    • Allow the mixture to cool to room temperature.

  • Filtration: Separate the extract from the solid plant material by vacuum filtration through filter paper.

  • Repeated Extraction: Repeat the extraction process (steps 2 and 3) on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude ethanol extract.

Protocol 2: Liquid-Liquid Partitioning

This protocol is for the initial fractionation of the crude extract to enrich the physalin-containing fraction.

Materials:

Procedure:

  • Suspension: Suspend the crude ethanol extract in deionized water.

  • Sequential Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with petroleum ether, followed by dichloromethane, ethyl acetate, and finally n-butanol.

    • For each solvent, add an equal volume to the aqueous suspension, shake vigorously for 5-10 minutes, and allow the layers to separate.

    • Collect each solvent layer. The physalins are expected to be enriched in the dichloromethane and ethyl acetate fractions.

  • Concentration: Concentrate the dichloromethane and ethyl acetate fractions separately using a rotary evaporator to obtain the respective crude fractions.

Protocol 3: Isolation by Column Chromatography

This protocol details the separation and purification of this compound from the enriched fractions using a combination of chromatographic techniques.

Materials:

  • Dichloromethane or Ethyl Acetate fraction from Protocol 2

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Solvents for chromatography (e.g., dichloromethane, methanol (B129727), acetonitrile, water)

  • Glass columns for chromatography

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

Procedure:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., dichloromethane).

    • Dissolve the crude fraction (e.g., ethyl acetate fraction) in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol (e.g., 50:1 to 0:1 v/v CH₂Cl₂:MeOH).

    • Collect fractions and monitor the separation using TLC. Pool fractions containing compounds with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions containing the target compound by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step helps to remove pigments and other impurities.

  • Reversed-Phase C18 Column Chromatography:

    • Subject the fractions enriched with this compound to reversed-phase C18 column chromatography.

    • Elute with a gradient of decreasing polarity, for example, starting with a higher concentration of water and gradually increasing the concentration of methanol or acetonitrile.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Perform the final purification step using a preparative or semi-preparative HPLC system equipped with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water to isolate this compound to a high degree of purity. The specific mobile phase composition and flow rate should be optimized based on analytical HPLC runs. For example, a mobile phase of methanol-water (52:48, v/v) at a flow rate of 2 mL/min has been used for the separation of similar physalins.[2]

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

Extraction_and_Isolation_Workflow start Dried Calyces of Physalis alkekengi extraction Extraction with 95% Ethanol at 60°C (3 times) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Dichloromethane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Enriched Dichloromethane/Ethyl Acetate Fraction partitioning->fractions silica_gel Silica Gel Column Chromatography (Gradient Elution: CH2Cl2/MeOH) fractions->silica_gel sephadex Sephadex LH-20 Column Chromatography (Methanol) silica_gel->sephadex c18_column Reversed-Phase C18 Column Chromatography (Gradient Elution: MeOH/H2O or ACN/H2O) sephadex->c18_column hplc Preparative/Semi-preparative HPLC (C18 column, isocratic or gradient elution) c18_column->hplc final_product Pure this compound hplc->final_product analysis Structural Elucidation (MS, NMR) final_product->analysis

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway

While direct studies on the signaling pathways of this compound are limited, many physalins exhibit anti-inflammatory and cytotoxic effects through modulation of the NF-κB and MAPK signaling pathways. The following diagram illustrates a proposed mechanism of action.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkappaB IκBα IKK->IkappaB Inhibits degradation NFkappaB NF-κB (p50/p65) IKK->NFkappaB Phosphorylates IκBα, leading to NF-κB release IkappaB->NFkappaB Bound NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Target_Compound This compound Target_Compound->IKK Inhibition Target_Compound->MAPK Inhibition of phosphorylation DNA DNA NFkappaB_nucleus->DNA AP1->DNA Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for Quantification of 4,7-Didehydroneophysalin B by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Didehydroneophysalin B is a naturally occurring physalin found in plants of the Physalis genus, such as Physalis alkekengi L. var. francetii[1]. Physalins are a group of C-28 steroids with a modified ergostane-type skeleton, known for their diverse biological activities, including anti-inflammatory and antitumor effects[2]. Accurate quantification of this compound in plant materials and biological matrices is essential for quality control, pharmacokinetic studies, and further pharmacological research.

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. While a specific, validated HPLC method for this compound is not widely published, the following protocol has been developed by adapting established methods for similar physalins, such as Physalin A, B, and D[3][4][5][6].

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC28H28O9[1][7]
Molecular Weight508.5 g/mol [8]
AppearanceSolid[1]
SolubilitySoluble in DMSO[1]

Experimental Protocols

Sample Preparation (from Physalis alkekengi calyces)

This protocol is adapted from methods used for the extraction of other physalins from plant material[3][6].

Materials:

  • Dried and powdered calyces of Physalis alkekengi

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Accurately weigh 0.5 g of the powdered calyces into a conical flask.

  • Add 25 mL of methanol to the flask.

  • Perform ultrasonication for 60 minutes to extract the analytes[3].

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • An aliquot of 10-20 µL of the filtered solution is injected into the HPLC system[3][5].

Chromatographic Conditions

The following HPLC conditions are proposed based on successful separations of other physalins[3][4][5].

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or similar
Column C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: AcetonitrileB: 0.2% Aqueous Phosphoric Acid
Gradient Elution 0-15 min: 20-30% A15-35 min: 30-40% A35-40 min: 40-20% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (based on UV absorbance of similar physalins)[3][5]
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical validation data for the analysis of other physalins[3][9].

ParameterExpected Value
Linearity (r²) > 0.999
Concentration Range 10 - 120 µg/mL
Limit of Detection (LOD) ~2.0 µg/mL
Limit of Quantification (LOQ) ~5.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 97.0 - 103.0%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 0.5g of Powdered Calyces add_methanol Add 25 mL Methanol weigh->add_methanol ultrasonicate Ultrasonicate for 60 min add_methanol->ultrasonicate centrifuge Centrifuge at 5000 rpm ultrasonicate->centrifuge filter Filter through 0.45 µm Syringe Filter centrifuge->filter inject Inject 10 µL into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Experimental workflow for the quantification of this compound.

Validation_Parameters method HPLC Method Validation specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for In Vivo Evaluation of 4,7-Didehydroneophysalin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Didehydroneophysalin B is a naturally occurring steroidal lactone belonging to the physalin family, compounds known for a wide array of biological activities.[1][2] While in vitro studies have demonstrated its potential in protecting rat lung epithelial cells from oxidative damage through the Nrf2-mediated signaling pathway[3], comprehensive in vivo investigations are essential to validate its therapeutic efficacy and safety profile. Drawing parallels from structurally similar physalins, which have shown promising antitumor and anti-inflammatory effects in vivo[1][4][5][6], this document outlines a detailed experimental design to investigate the potential of this compound in preclinical animal models. The protocols provided herein are intended to serve as a foundational guide for researchers exploring its therapeutic applications.

Potential Therapeutic Targets and In Vivo Models

Based on the activities of related physalins, the primary therapeutic areas for in vivo investigation of this compound are oncology and inflammation.

  • Antitumor Activity: Several physalins have demonstrated significant cytotoxicity against various cancer cell lines and have shown tumor growth inhibition in animal models.[1][4][5][7] An appropriate in vivo model would be a xenograft or a syngeneic tumor model in mice.

  • Anti-inflammatory and Immunomodulatory Effects: Physalins are known to modulate immune responses and inhibit inflammatory pathways.[2][6] In vivo models of acute and chronic inflammation can be employed to assess these effects.

Data Presentation: Efficacy of Related Physalins (for contextual reference)

While specific in vivo data for this compound is not yet available, the following table summarizes the in vivo efficacy of other physalins to provide a comparative baseline.

PhysalinAnimal ModelDosing RegimenKey FindingsReference
Physalin BSarcoma 180 tumor-bearing miceNot specifiedSignificant reduction in tumor growth; Reversible kidney and liver toxicity.[1][4]
Physalin DSarcoma 180 tumor-bearing miceNot specifiedConfirmed antitumor activity with reversible organ toxicity.[1][4]
Physalin FP388 lymphocytic leukemia in miceNot specifiedDemonstrated in vivo antitumor effect.[5]
Physalin ANSCLC xenograft model200 mg/kgSignificant inhibition of tumor growth.[7]
Physalin DATP-induced paw edema in miceNot specifiedPotent inhibition of edema.[6]
Physalin DLPS-induced pleurisy in miceNot specifiedReversal of inflammatory response.[6]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Activity using a Xenograft Mouse Model

Objective: To determine the efficacy of this compound in inhibiting tumor growth in a human cancer xenograft model.

Materials:

  • This compound (purity >98%)

  • Human cancer cell line (e.g., A549 - non-small cell lung cancer, or a cell line where this compound showed in vitro cytotoxicity)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Cisplatin (5 mg/kg)[7]

  • Calipers, syringes, animal balances

Procedure:

  • Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Monitor tumor volume every two days using calipers (Volume = 0.5 x length x width²).

  • Animal Grouping and Treatment: Randomly assign mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, administered orally or intraperitoneally)

    • Group 2: Low-dose this compound (e.g., 50 mg/kg)

    • Group 3: High-dose this compound (e.g., 100 mg/kg)

    • Group 4: Positive control (e.g., Cisplatin, 5 mg/kg, i.p. every 3 days)

  • Drug Administration: Administer the treatments daily for 14-21 days. Monitor animal weight and general health status daily.

  • Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and fix a portion in formalin for histopathology (H&E, Ki-67 staining) and snap-freeze the remainder for molecular analysis (Western blot, PCR). Collect blood for serum biochemistry to assess toxicity.

Protocol 2: Assessment of In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Materials:

  • This compound

  • Male Wistar rats or Swiss albino mice (180-220g)

  • 1% Carrageenan solution in saline

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Pletismometer

Procedure:

  • Animal Grouping and Pre-treatment: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Low-dose this compound (e.g., 25 mg/kg, p.o.)

    • Group 3: High-dose this compound (e.g., 50 mg/kg, p.o.)

    • Group 4: Positive control (Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100

Visualizations: Workflows and Signaling Pathways

experimental_workflow_antitumor cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_injection Subcutaneous Cell Injection cell_culture->cell_injection animal_acclimatization Animal Acclimatization animal_acclimatization->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth grouping Randomization & Grouping tumor_growth->grouping treatment Daily Treatment Administration grouping->treatment monitoring Monitor Tumor Volume & Weight treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia tumor_analysis Tumor Weight & Histology (Ki-67) euthanasia->tumor_analysis molecular_analysis Western Blot / PCR euthanasia->molecular_analysis toxicity_analysis Serum Biochemistry euthanasia->toxicity_analysis

Caption: Workflow for the in vivo antitumor xenograft model.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 promotes dissociation stress Oxidative Stress (e.g., H2O2) stress->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) antioxidant_genes Transcription of Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes activates protection Cellular Protection antioxidant_genes->protection

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.[3]

Concluding Remarks

The provided protocols offer a strategic framework for the in vivo evaluation of this compound. It is imperative to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for these efficacy models. Furthermore, mechanistic studies, guided by the findings from these in vivo experiments, will be crucial to elucidate the precise molecular targets and signaling pathways modulated by this compound. These comprehensive preclinical studies will be instrumental in determining the translational potential of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for 4,7-Didehydroneophysalin B in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific cell culture studies, quantitative data, and established protocols for 4,7-Didehydroneophysalin B. The following application notes and protocols are based on the known biological activities of related compounds, particularly physalins, isolated from the Physalis genus. Researchers should use this information as a general guideline and optimize protocols for their specific cell lines and experimental conditions.

Introduction

This compound is a flavonoid compound isolated from Physalis alkekengi. While specific biological activities are not extensively documented, related compounds from the Physalis family, such as physalins, have demonstrated potent anti-inflammatory and cytotoxic properties. These effects are often attributed to the modulation of key signaling pathways, including the NF-κB pathway. These notes provide a framework for investigating the potential of this compound in cell culture models of cancer and inflammation.

Potential Applications in Cell Culture

  • Anti-inflammatory Activity: Investigation of the inhibitory effects on pro-inflammatory mediators in cell lines such as RAW 264.7 (macrophages) or HaCaT (keratinocytes) stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Cytotoxic/Anti-cancer Activity: Evaluation of the compound's ability to induce cell death in various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), or HeLa (cervical cancer).

  • Mechanism of Action Studies: Elucidation of the underlying molecular mechanisms, with a focus on common signaling pathways implicated in inflammation and cancer, such as NF-κB, MAPK, and PI3K/Akt.

Data Presentation

Quantitative data from cell-based assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7Data to be determinedData to be determinedData to be determined
A549Data to be determinedData to be determinedData to be determined
HeLaData to be determinedData to be determinedData to be determined
Normal (e.g., HEK293)Data to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlData to be determinedData to be determinedData to be determined
LPS (1 µg/mL)Data to be determinedData to be determinedData to be determined
LPS + this compound (1 µM)Data to be determinedData to be determinedData to be determined
LPS + this compound (5 µM)Data to be determinedData to be determinedData to be determined
LPS + this compound (10 µM)Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

experimental_workflow_MTT cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compound Add Compound to Wells incubate1->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate2 Incubate 24/48/72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance calculate Calculate IC50 read_absorbance->calculate

Workflow for determining cell viability using the MTT assay.

Anti-inflammatory Activity Assay (Nitric Oxide Measurement)

This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound stock solution

  • LPS stock solution (1 mg/mL in PBS)

  • Griess Reagent System

  • 96-well plates

  • Sodium nitrite (B80452) standard

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (no treatment, LPS alone, compound alone).

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway Analysis

Based on the activities of related physalins, this compound may inhibit the NF-κB signaling pathway.

signaling_pathway_NFkB cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Activates Compound This compound Compound->IKK Potential Inhibition Compound->NFkB_nuc Potential Inhibition

Potential inhibitory mechanism of this compound on the NF-κB signaling pathway.

Protocol: Western Blot for NF-κB Activation

This protocol assesses the effect of the compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound and LPS

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer buffer, PVDF membrane

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Wash cells with ice-cold PBS and harvest.

  • Separate nuclear and cytoplasmic fractions using a commercial kit.

  • Determine protein concentration using the BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescence system.

  • Analyze the relative protein expression of p65 in the nucleus, using Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic loading control.

By following these generalized protocols and adapting them as necessary, researchers can begin to characterize the bioactivity of this compound in cell culture and contribute valuable data to the scientific community.

Application Notes and Protocols for the Characterization of 4,7-Didehydroneophysalin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Didehydroneophysalin B is a naturally occurring steroidal compound isolated from plants of the Physalis genus. As a member of the neophysalin class, it possesses a unique rearranged steroidal skeleton that has garnered interest for its potential biological activities. Accurate and comprehensive characterization of this molecule is paramount for its development as a potential therapeutic agent. These application notes provide detailed protocols for the analytical techniques essential for the structural elucidation and characterization of this compound.

Molecular and Spectroscopic Data

A summary of the key identification parameters for this compound is provided below.

ParameterValueReference
Molecular Formula C₂₈H₂₈O₉--INVALID-LINK--
Molecular Weight 508.5 g/mol --INVALID-LINK--
Appearance White powder/colorless crystalsGeneral observation for physalins

I. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, aiding in structural confirmation.

Quantitative Data
Ion Typem/z (Observed)Description
[M-H]⁻509.1811Deprotonated molecule
Fragment Ion 1491MS/MS fragment
Fragment Ion 2463MS/MS fragment

Data sourced from studies on Physalis peruviana L.[1][2]

Experimental Protocol: LC-MS/MS

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS fragmentation (e.g., Q-TOF, Orbitrap).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over a set time to ensure separation from other constituents.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped or set at specific voltages to induce fragmentation.

  • Data Acquisition: Full scan mode to detect the [M-H]⁻ ion, followed by data-dependent MS/MS to acquire fragment ion spectra.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data_analysis Data Analysis sample Plant Extract or Pure Compound dissolve Dissolve in appropriate solvent (e.g., Methanol) sample->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter hplc HPLC/UHPLC System filter->hplc column C18 Reversed-Phase Column hplc->column esi Electrospray Ionization (ESI) column->esi ms1 MS1 Scan (Full Scan) esi->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 data Acquired Spectra ms2->data mw Molecular Weight Confirmation data->mw frag Fragmentation Pattern Analysis data->frag

Caption: LC-MS/MS workflow for this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential to assign the proton and carbon signals and to establish the connectivity of the molecular structure.

Quantitative Data: ¹³C NMR

The following table presents the ¹³C NMR chemical shift data for this compound, recorded in DMSO-d₆.[1]

Carbon No.Chemical Shift (δ, ppm)Carbon No.Chemical Shift (δ, ppm)
1204.215170.1
2123.71647.0
3139.71782.4
4116.418172.2
5152.01921.5
6126.12081.5
7130.02120.8
847.72275.9
935.12329.5
1050.82428.3
1128.92540.2
1222.926169.6
1378.42760.4
1481.62829.2
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation:

  • NMR spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the overall carbon skeleton and the placement of functional groups.

NMR Data Interpretation Workflow

cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structure Elucidation h1 ¹H NMR (Chemical Shifts, Integrals, Multiplicities) cosy COSY (¹H-¹H Connectivity) h1->cosy c13 ¹³C NMR & DEPT (Number and Type of Carbons) hsqc HSQC (Direct ¹H-¹³C Connectivity) c13->hsqc fragments Assemble Structural Fragments cosy->fragments hmbc HMBC (Long-Range ¹H-¹³C Connectivity) hsqc->hmbc connect Connect Fragments hmbc->connect fragments->connect structure Propose Final Structure connect->structure

Caption: Workflow for NMR-based structure elucidation.

III. Biological Activity and Signaling Pathway

This compound has been shown to exhibit protective effects against oxidative stress in rat lung epithelial cells. This activity is mediated through the activation of the Nrf2 signaling pathway.

Signaling Pathway Diagram: Nrf2 Activation

The diagram below illustrates the proposed mechanism of action where this compound activates the Nrf2 pathway, leading to the transcription of antioxidant genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ddnpb This compound keap1 Keap1 ddnpb->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters ub Ubiquitination & Degradation keap1->ub promotes nrf2->ub nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation maf Maf nrf2_nuc->maf dimerizes with are Antioxidant Response Element (ARE) nrf2_nuc->are binds to maf->are binds to genes Antioxidant Genes (HO-1, NQO1, etc.) are->genes activates transcription

Caption: Nrf2 signaling pathway activated by this compound.

Protocol: In Vitro Oxidative Stress Assay

This protocol provides a method to assess the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a cell line, such as rat lung epithelial cells (RLE-6TN).

1. Cell Culture and Treatment:

  • Culture RLE-6TN cells in appropriate media and conditions until they reach 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 12-24 hours).

  • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the cell media for a defined duration (e.g., 2-4 hours). Include a control group with H₂O₂ alone and an untreated control group.

2. Cell Viability Assay (MTT Assay):

  • After treatment, remove the media and add MTT solution to each well.

  • Incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

3. Western Blot for Nrf2 Pathway Proteins:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the Nrf2 pathway (e.g., Nrf2, Keap1, HO-1, NQO1) and a loading control (e.g., β-actin).

  • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine changes in protein expression.

References

Application Notes and Protocols for 4,7-Didehydroneophysalin B in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies on the anticancer applications of 4,7-Didehydroneophysalin B are not available. The following application notes and protocols are based on research conducted on the closely related compound, physalin B . The structural difference, indicated by the "4,7-didehydro" prefix, suggests the presence of additional double bonds, which may influence its biological activity. Therefore, the provided data should be considered as a starting point for the investigation of this compound, and experimental validation is essential.

Introduction to Physalins in Oncology

Physalins are a class of naturally occurring steroids isolated from plants of the Physalis genus. Among them, physalin B has demonstrated significant potential in cancer research due to its cytotoxic and antiproliferative effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. These characteristics make physalins, and by extension potentially this compound, promising candidates for further investigation as novel anticancer agents.

In Vitro Anticancer Activity of Physalin B

Physalin B has shown considerable cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a reference for designing initial dose-response experiments for this compound.

Table 1: In Vitro Cytotoxicity of Physalin B (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)
HGC-27Undifferentiated Gastric CancerNot explicitly stated, but significant inhibition observed
SGC-7901Semi-differentiated Gastric CancerLess sensitive than HGC-27
MCF-7Breast Cancer (p53 wild-type)Concentration-dependent reduction in viability
MDA-MB-231Breast Cancer (p53 mutant)Concentration-dependent reduction in viability
T-47DBreast CancerConcentration-dependent reduction in viability
A549Non-small Cell Lung CancerConcentration-dependent inhibition
HCT116Colon Cancer~0.7 µg/mL (1.35 µmol/L)
K562ErythroleukemiaInhibitory effects observed
HL-60Promyelocytic LeukemiaInhibitory effects observed
KG-1Myeloid LeukemiaInhibitory effects observed

Mechanisms of Action of Physalin B

Research indicates that physalin B exerts its anticancer effects through several key signaling pathways. Understanding these mechanisms is crucial for designing experiments to elucidate the activity of this compound.

Induction of Apoptosis

Physalin B is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered through both intrinsic and extrinsic pathways, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]

cluster_0 Physalin B Treatment cluster_1 Cellular Response Physalin_B Physalin B Mito_ROS ↑ Mitochondrial ROS Physalin_B->Mito_ROS p53 ↑ p53 Activation Physalin_B->p53 MAPK ↑ MAPK Activation (ERK, JNK, p38) Physalin_B->MAPK Mito_ROS->MAPK Caspase_Cascade ↑ Caspase-8, -9, -3, -7 Activation p53->Caspase_Cascade MAPK->Caspase_Cascade PARP_Cleavage ↑ PARP Cleavage Caspase_Cascade->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1: Simplified signaling pathway of physalin B-induced apoptosis.
Cell Cycle Arrest

Physalin B has been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, in various cancer cell lines.[1][2][3] This arrest is mediated by the modulation of key cell cycle regulatory proteins.

Physalin_B Physalin B Cyclins_CDKs ↓ Cyclin D1, D3, E ↓ CDK4, CDK6 Physalin_B->Cyclins_CDKs Cyclin_B1_CDK1 ↓ Cyclin B1/CDK1 Physalin_B->Cyclin_B1_CDK1 p_Rb ↓ Phosphorylated Rb Cyclins_CDKs->p_Rb G0_G1_Arrest G0/G1 Phase Arrest p_Rb->G0_G1_Arrest G2_M_Arrest G2/M Phase Arrest Cyclin_B1_CDK1->G2_M_Arrest

Figure 2: Mechanism of physalin B-induced cell cycle arrest.

In Vivo Antitumor Activity of Physalin B

In vivo studies using a Sarcoma 180 mouse model have demonstrated the antitumor efficacy of physalin B. Treatment with physalin B resulted in a significant reduction in tumor growth, which was associated with the inhibition of tumor cell proliferation as evidenced by decreased Ki67 staining.

Table 2: In Vivo Antitumor Activity of Physalin B in Sarcoma 180 Mouse Model

Treatment GroupDosageAdministrationTumor Growth InhibitionKey Findings
Physalin BNot specifiedNot specifiedSignificantReduced Ki67 staining in tumors

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of This compound Incubation1->Treatment Incubation2 Incubate for 24, 48, or 72 hours Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 4 hours Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental workflow for the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for the detection of changes in protein expression levels in key signaling pathways upon treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against PARP, caspases, cyclins, CDKs, p53, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Antitumor Study (Xenograft Mouse Model)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a xenograft mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • This compound formulation for injection

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or oral) at various doses. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor size with calipers every few days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67).

Conclusion

The available data on physalin B strongly suggests that it is a promising scaffold for the development of novel anticancer drugs. While this compound remains uncharacterized in the context of cancer, its structural similarity to physalin B warrants its investigation. The provided application notes and protocols offer a comprehensive guide for researchers to initiate studies on the anticancer properties of this novel compound. It is imperative to conduct thorough in vitro and in vivo evaluations to determine its efficacy and mechanisms of action.

References

Application of 4,7-Didehydroneophysalin B in Anti-inflammatory Studies: A Proposed Framework Based on Related Physalins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the anti-inflammatory properties of 4,7-Didehydroneophysalin B is not currently available in published literature. This document provides a comprehensive framework of application notes and protocols based on the well-documented anti-inflammatory activities of other structurally related physalins. These protocols can serve as a foundational guide for initiating research into the potential therapeutic effects of this compound.

Introduction to Physalins and their Anti-inflammatory Potential

Physalins are a group of C-28 steroidal lactones, also known as withanolides, predominantly isolated from plants of the Physalis genus (Solanaceae family). Numerous studies have highlighted the potent anti-inflammatory, immunomodulatory, and anti-cancer properties of various physalins, including physalin A, B, D, E, F, and G.[1][2] These compounds have been shown to modulate key signaling pathways involved in the inflammatory response, making them promising candidates for the development of novel anti-inflammatory drugs.

The primary mechanisms of action for the anti-inflammatory effects of physalins involve the inhibition of pro-inflammatory mediators and the modulation of critical signaling cascades. A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a central mechanism.[3][4][5][6] Additionally, some physalins have been found to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and act as antagonists of the P2X7 receptor, further contributing to their anti-inflammatory profile.[1][7][8]

Given the structural similarities within the physalin family, it is hypothesized that this compound may exhibit similar anti-inflammatory activities. The following sections provide detailed protocols and data presentation formats to guide the investigation of this hypothesis.

Potential Mechanisms of Action and Key Signaling Pathways

Based on studies of related physalins, the anti-inflammatory effects of this compound could be mediated through several key signaling pathways:

  • Inhibition of the NF-κB Pathway: This is a common mechanism for many physalins.[9] They have been shown to prevent the degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3] This, in turn, suppresses the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4][5]

  • Modulation of the JAK/STAT Pathway: Physalin A has been reported to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of STAT3 target genes.[8][10] The JAK/STAT pathway is crucial for the signaling of many cytokines and growth factors involved in inflammation.

  • Antagonism of the P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation, particularly in the release of IL-1β.[11] Physalin D and a pool of physalins have demonstrated the ability to inhibit P2X7 receptor function, suggesting a potential mechanism for reducing inflammation.[7][12]

The following diagrams illustrate these key signaling pathways and a general workflow for screening anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p Releases NF-κB NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkBa_p->Ubiquitin-Proteasome\nDegradation NFkB_n NF-κB NFkB->NFkB_n Translocation Physalin Physalins (e.g., this compound) Physalin->IKK Inhibits Physalin->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Induces Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by physalins.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Macrophage Cell Culture (e.g., RAW 264.7) treatment Pre-treatment with This compound start->treatment stimulation Stimulation with LPS treatment->stimulation assays Measurement of Inflammatory Markers: - NO (Griess Assay) - PGE2 (ELISA) - Cytokines (ELISA/qPCR) stimulation->assays western_blot Western Blot Analysis (NF-κB, MAPK, STAT3 pathways) stimulation->western_blot animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) assays->animal_model Promising results lead to drug_admin Administration of This compound animal_model->drug_admin induction Induction of Inflammation drug_admin->induction evaluation Evaluation of Inflammatory Parameters (e.g., paw volume, histopathology, cytokine levels) induction->evaluation

Caption: General experimental workflow for anti-inflammatory screening.

Data Presentation: Summary of Anti-inflammatory Effects of Known Physalins

The following table summarizes the reported in vitro anti-inflammatory activities of various physalins, which can be used as a benchmark for evaluating this compound.

PhysalinCell LineStimulantInhibited MarkersKey Findings
Physalin A RAW 264.7LPSNO, PGE₂, TNF-α, iNOS, COX-2Inhibited NF-κB nuclear translocation by blocking IκBα degradation.[3]
Physalin B RAW 264.7LPSTNF-α, IL-6, IL-12Suppressed inflammatory response by inhibiting NF-κB signaling.
Physalin D J774.G8ATPIL-1β release, dye uptakeActed as a P2X7 receptor antagonist.[7][12]
Physalin E RAW 264.7LPSTNF-α, IL-6Inhibited NF-κB nuclear translocation.[5]
Physalin F Murine MacrophagesLPSTNF-αProtected against lethal endotoxic shock in mice.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and PGE₂

  • MTT or similar cell viability assay kit

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine and PGE₂ Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and PGE₂ using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Western Blot Analysis of NF-κB Pathway

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system. Use β-actin as a loading control. Analyze the band intensities to determine the levels of protein expression and phosphorylation.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% in saline)

  • Indomethacin (positive control)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping and Treatment: Divide the animals into groups: vehicle control, this compound (different doses), and positive control (Indomethacin, 10 mg/kg). Administer the treatments orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound is yet to be established, the extensive research on related physalins provides a strong rationale for its investigation. The protocols and frameworks outlined in this document offer a comprehensive starting point for researchers to explore the therapeutic potential of this novel compound. By systematically evaluating its effects on key inflammatory pathways and in established in vitro and in vivo models, the scientific community can elucidate the pharmacological profile of this compound and determine its viability as a future anti-inflammatory agent.

References

Application Notes and Protocols for Computational Docking Studies of 4,7-Didehydroneophysalin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific computational docking studies for 4,7-Didehydroneophysalin B have not been extensively published in peer-reviewed literature. The following application notes and protocols are constructed based on methodologies reported for closely related physalins and other natural products targeting similar proteins. This document is intended to serve as a comprehensive guide for researchers and scientists in designing and conducting such studies.

Introduction

This compound is a withanolide isolated from plants of the Physalis genus.[1] While its specific protein targets for computational studies are not widely documented, related physalins have shown significant interactions with key proteins involved in inflammation and cancer pathways. Notably, NF-κB and P-glycoprotein are prominent targets for various physalins, making them logical candidates for docking studies with this compound.[2][3][4][5][6] This document outlines detailed protocols for performing in silico docking of this compound with these potential target proteins.

Potential Target Proteins for this compound
  • Nuclear Factor-kappa B (NF-κB): A crucial transcription factor in inflammatory responses. Several physalins have been shown to inhibit the NF-κB signaling pathway.[2][4][5][6] Docking studies can elucidate the binding mode of this compound to key proteins in this pathway, such as the p50/p65 heterodimer.

  • P-glycoprotein (P-gp): A transmembrane efflux pump responsible for multidrug resistance in cancer cells. Flavonoids and other natural products have been studied as P-gp inhibitors.[3][7][8][9] Investigating the interaction of this compound with P-gp could reveal its potential to overcome multidrug resistance.

  • Secreted Phospholipase A2 (sPLA2): These enzymes are involved in inflammation and various diseases. Their inhibition is a therapeutic strategy, and docking studies are used to identify potential inhibitors.[10][11][12]

  • Cathepsin B: A lysosomal cysteine protease implicated in cancer progression. Computational analyses have been used to identify inhibitors of this enzyme.[13][14]

Detailed Experimental Protocols

This section provides a generalized workflow for computational docking studies. Specific parameters may need to be optimized based on the software and target protein.

Ligand Preparation
  • Obtain 3D Structure: The 3D structure of this compound can be retrieved from databases like PubChem (CID 165359190).[15] If a 3D structure is unavailable, it can be built using software like Avogadro or ChemDraw and then energy minimized.

  • Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation. Software such as Avogadro or UCSF Chimera can be used.

  • File Format Conversion: Convert the ligand file to the appropriate format required by the docking software (e.g., PDBQT for AutoDock Vina). This can be done using Open Babel or AutoDock Tools.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

    • NF-κB (p50/p65 heterodimer): PDB ID: 1VKX

    • P-glycoprotein: PDB ID: 3G5U (a bacterial homolog often used for modeling)[9]

    • sPLA2: PDB ID: 5G3M[10]

    • Cathepsin B: PDB ID: 1GMY[13]

  • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file. If the protein is a homodimer or has multiple chains, select the chain most relevant for docking.[10]

  • Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger or Kollman charges for the protein atoms. This can be performed using AutoDock Tools or UCSF Chimera.[10]

  • Define the Binding Site: The binding pocket can be identified based on the location of the co-crystallized ligand or through literature analysis. Alternatively, blind docking can be performed where the entire protein surface is considered.

  • Grid Box Generation: Define a grid box that encompasses the identified binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

Molecular Docking Simulation
  • Software Selection: Several well-validated docking programs are available, including AutoDock Vina, Glide, and GOLD.

  • Configuration File: Prepare a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness for AutoDock Vina).

  • Running the Docking: Execute the docking simulation. The program will generate multiple binding poses of the ligand within the protein's active site, each with a corresponding binding affinity score.

Analysis of Results
  • Binding Affinity: The primary quantitative output is the binding affinity (or docking score), typically in kcal/mol. A more negative value indicates a more stable protein-ligand complex.

  • Pose Analysis: Visualize the top-ranked docking poses using software like PyMOL or UCSF Chimera. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

  • Interaction Fingerprints: Identify the key amino acid residues of the protein that are involved in the interaction with the ligand. This information is crucial for understanding the mechanism of binding and for designing future experiments.

Data Presentation (Exemplary Data)

The following tables represent the type of quantitative data that would be generated from the proposed docking studies.

Table 1: Exemplary Docking Results of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Estimated Ki (µM)Interacting Residues
NF-κB (p65)1VKX-8.50.58Arg33, Gln120, Tyr36
P-glycoprotein3G5U-9.20.19Phe336, Ile340, Gln946
sPLA25G3M-7.91.45His48, Asp49, Tyr52
Cathepsin B1GMY-8.11.02Gln19, Cys25, His199

Table 2: Exemplary Hydrogen Bond Interactions

Target ProteinLigand AtomProtein ResidueDistance (Å)
NF-κB (p65)O5Arg332.9
NF-κB (p65)O8Tyr363.1
P-glycoproteinO3Gln9462.8
sPLA2O1His483.0
Cathepsin BO9Gln192.7

Visualizations

Signaling Pathway and Workflow Diagrams

Computational_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB retrieval, Cleaning, Adding Hydrogens) Protein_Prep->Grid_Gen Docking_Sim Molecular Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking_Sim Pose_Analysis Pose & Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Docking_Sim->Pose_Analysis Data_Interpretation Data Interpretation (Binding Affinity, Ki) Pose_Analysis->Data_Interpretation

Caption: A generalized workflow for computational molecular docking studies.

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters in cytoplasm Proteasome Proteasomal Degradation IkB->Proteasome targeted for NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene_Transcription initiates Physalin Physalins (e.g., this compound) Physalin->IKK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Isolation of 4,7-Didehydroneophysalin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of 4,7-Didehydroneophysalin B from plant sources, primarily Physalis species.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Suboptimal Solvent Concentration: The polarity of the extraction solvent significantly impacts yield. For instance, the yield of this compound is notably different between 50% and 70% ethanol (B145695) extracts.[1] 2. Inadequate Solvent-to-Sample Ratio: Insufficient solvent may not fully penetrate the plant material. 3. Inefficient Extraction Method: The chosen method (e.g., maceration, reflux, sonication) may not be optimal. 4. Improper Plant Material: The concentration of the target compound can vary based on the plant part, maturity, and geographical source.1. Optimize Solvent System: Perform small-scale pilot extractions with varying ethanol or methanol (B129727) concentrations (e.g., 50%, 70%, 95%) to determine the optimal solvent for your plant material. A 50% ethanol extraction has been reported to yield a higher concentration of this compound compared to a 70% ethanol extraction.[1] 2. Adjust Liquid-to-Solid Ratio: Increase the solvent volume. Ratios between 10:1 and 25:1 (v/w) are common starting points. 3. Enhance Extraction Efficiency: Consider microwave-assisted or ultrasound-assisted extraction to improve efficiency and reduce extraction time. 4. Material Selection and Preparation: Use the appropriate plant part (calyces often have higher concentrations).[2][3] Ensure the material is finely powdered to maximize surface area for extraction.
Poor Chromatographic Separation / Co-elution of Impurities 1. Similar Polarity of Physalins: The crude extract contains a complex mixture of structurally similar physalins, leading to overlapping peaks in chromatography. 2. Inappropriate Stationary Phase: The selected column (e.g., silica (B1680970) gel, C18) may not have sufficient selectivity for this compound and its close analogs. 3. Suboptimal Mobile Phase: The solvent gradient may not be shallow enough to resolve compounds with similar retention times.1. Multi-Step Purification: Employ a combination of chromatographic techniques. An initial separation on a macroporous resin can remove highly polar and nonpolar impurities.[4] Follow this with silica gel chromatography and then reverse-phase HPLC for final purification.[2] 2. Alternative Stationary Phases: If co-elution persists on a C18 column, consider a different stationary phase such as a phenyl-hexyl or cyano column, which offer different selectivities. 3. Optimize Gradient Elution: Develop a shallow gradient in your HPLC method. For example, a long, slow gradient of acetonitrile-water or methanol-water can improve the resolution of closely eluting peaks.
Compound Degradation 1. Thermal Instability: Prolonged exposure to high temperatures during heat reflux extraction or solvent evaporation can lead to degradation. 2. pH Instability: Strongly acidic or basic conditions during extraction or purification can cause structural changes.1. Use Milder Extraction Methods: Opt for extraction methods that do not require high heat, such as maceration at room temperature or ultrasound-assisted extraction. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. 2. Maintain Neutral pH: Ensure that all solvents and buffers used during the isolation process are close to neutral pH.
Difficulty in Final Purification/Crystallization 1. Presence of Amorphous Impurities: Minor, non-crystalline impurities can inhibit the crystallization of the target compound. 2. Incorrect Solvent System for Crystallization: The chosen solvent may not be ideal for inducing crystallization.1. Preparative HPLC: Use a preparative or semi-preparative HPLC system for the final purification step to remove trace impurities. 2. Systematic Crystallization Trials: Perform small-scale crystallization trials with a variety of solvent systems (e.g., acetone, methanol, ethyl acetate, and their mixtures with hexane (B92381) or chloroform).

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for isolating this compound?

A1: A typical workflow involves:

  • Preparation of Plant Material: Drying and grinding of the plant material (e.g., calyces of Physalis alkekengi).

  • Extraction: Extraction of the powdered material with an appropriate solvent, such as 50% ethanol.

  • Preliminary Purification: The crude extract is often subjected to liquid-liquid partitioning (e.g., with n-hexane and then chloroform) or alcohol precipitation to remove fats, chlorophyll, proteins, and polysaccharides.[2][4]

  • Chromatographic Separation: A multi-step chromatographic process is usually necessary. This can include macroporous resin chromatography, followed by silica gel column chromatography, and finally, purification by preparative high-performance liquid chromatography (HPLC).[2][4]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Q2: Which part of the Physalis plant is best for isolating this compound?

A2: While the compound may be present in various parts of the plant, the calyces (the lantern-like structures) of Physalis alkekengi are often reported to have the highest concentrations of physalins.[2][3]

Q3: What are the key differences between isolating this compound and other physalins like Physalin D?

A3: The primary challenge lies in the chromatographic separation. This compound is a dehydro- (B1235302) form, and its polarity will be slightly different from other physalins. This subtle difference in polarity requires highly optimized chromatographic conditions to achieve baseline separation from other structurally similar physalins that are likely present in the extract.

Q4: What analytical techniques are recommended for monitoring the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the fractions from column chromatography. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the methods of choice.[1]

Quantitative Data Summary

The following table summarizes reported yields of this compound and a related physalin.

Compound Plant Source Extraction/Analytical Method Reported Content Reference
This compoundPhysalis alkekengi (fruits and calyces)50% Ethanol Extract (HPLC)2.18%[1]
This compoundPhysalis alkekengi (fruits and calyces)70% Ethanol Extract (HPLC)0.42%[1]
This compoundPhysalis alkekengi (fruits and calyces)UPLC-MS/MS15.75–70.88 μg/g[1]
Physalin DPhysalis alkekengi (immature calyx)RP-HPLC-UV0.7880 ± 0.0612%[2]
Physalin DPhysalis alkekengi (mature calyx)RP-HPLC-UV0.2028 ± 0.016%[2]
Physalin DPhysalis alkekengi (immature fruits)RP-HPLC-UV0.0992 ± 0.0083%[2]
Physalin DPhysalis alkekengi (mature fruits)RP-HPLC-UV0.0259 ± 0.0021%[2]

Experimental Protocols

Protocol 1: General Extraction of Total Physalins

This protocol is a generalized procedure for obtaining a physalin-rich extract.

  • Maceration and Extraction:

    • Air-dry and powder the calyces of Physalis alkekengi.

    • Macerate 200 g of the powdered material in 400 mL of 50% methanol overnight.[2]

    • Perform percolation with an additional 2000 mL of 50% methanol.[2]

    • Combine the extracts and concentrate under vacuum to approximately 400 mL.[2]

  • Solvent-Solvent Partitioning:

    • Perform liquid-liquid extraction on the concentrated aqueous methanol extract with n-hexane (5 x 300 mL) to remove nonpolar compounds. Discard the n-hexane phase.[2]

    • Subsequently, extract the aqueous phase with chloroform (B151607) (5 x 300 mL).[2]

    • Combine the chloroform phases and evaporate to dryness under reduced pressure to obtain the crude physalin-rich extract.[2]

Protocol 2: QuEChERS Method for Sample Preparation (for Analytical Quantification)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for preparing samples for HPLC or UPLC-MS/MS analysis.[5]

  • Extraction:

    • Weigh 1.0 g of homogenized plant material into a 50 mL centrifuge tube.

    • Add 10 mL of methanol and vortex for 1 minute.

    • Add 1.2 g of anhydrous MgSO4 and 0.3 g of NaCl, and vortex for another minute.[5]

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL centrifuge tube containing 50 mg of primary secondary amine (PSA) and 7.5 mg of graphitized carbon black (GCB).[5]

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

Visualizations

experimental_workflow plant Dried & Powdered Physalis Calyces extraction Extraction (e.g., 50% Ethanol) plant->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning (Hexane/Chloroform) concentration->partitioning crude_extract Crude Physalin Extract partitioning->crude_extract macro_resin Macroporous Resin Chromatography crude_extract->macro_resin Initial Cleanup silica_gel Silica Gel Chromatography macro_resin->silica_gel Fractionation prep_hplc Preparative HPLC (e.g., C18 column) silica_gel->prep_hplc Fine Purification pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

troubleshooting_logic start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction Yield Issue check_chromatography Review Purification Protocol start->check_chromatography Purity Issue solvent Optimize Solvent Type & Ratio check_extraction->solvent method Consider Alternative Extraction Method (e.g., UAE, MAE) check_extraction->method column Test Different Stationary Phases check_chromatography->column gradient Optimize Mobile Phase Gradient check_chromatography->gradient multistep Add Purification Steps (e.g., Resin, Prep-HPLC) check_chromatography->multistep

Caption: Troubleshooting logic for isolation challenges.

References

stability and degradation of 4,7-Didehydroneophysalin B in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,7-Didehydroneophysalin B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a variety of organic solvents. For research purposes, it is commonly dissolved in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For in vivo studies, formulations may involve suspending the compound in solutions like 0.5% carboxymethyl cellulose (B213188) or dissolving it in PEG400[2]. It is advisable to first attempt dissolution in DMSO for most in vitro applications[2].

Q2: What are the general storage conditions for this compound in its solid form and in solution?

A2: As a solid, this compound powder is relatively stable. Recommended storage is at -20°C for up to 3 years or at 4°C for up to 2 years[2]. When in solution, stability decreases. For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month[2]. Short-term shipping at room temperature is generally acceptable as the compound is stable for a few days under these conditions[2].

Q3: What are the potential factors that can lead to the degradation of this compound in solution?

A3: While specific degradation pathways for this compound are not extensively documented, general knowledge of physalin chemistry suggests several factors can contribute to its degradation. These include:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of ester groups or other labile functionalities present in the molecule.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV light, may induce photochemical degradation. Physalins are known to be sensitive to light[3].

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

  • Hydrolysis: The presence of water can lead to the hydrolysis of ester linkages within the molecule.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the parent compound over time and the detection of any degradation products[1]. A well-designed stability study should be conducted under conditions that mimic your experimental setup (e.g., temperature, pH, and light exposure)[4][5].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. The compound has low aqueous solubility.Increase the percentage of co-solvent (e.g., DMSO) in the final solution. Ensure the final concentration does not exceed the solubility limit. Consider using a formulation with solubilizing agents like Tween 80 or PEG400 for in vivo applications[2].
Loss of biological activity over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles[2]. Protect solutions from light and elevated temperatures.
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products.Analyze the mass spectra of the new peaks to tentatively identify the degradation products[1]. This can provide insights into the degradation pathway. Consider adjusting solution pH or adding antioxidants if oxidation is suspected.
Inconsistent experimental results. Variability in compound concentration due to instability.Implement a strict protocol for solution preparation and storage. Perform a stability check of the compound under your specific experimental conditions to establish a time frame within which the solution is stable.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a given solvent or buffer system.

1. Materials:

  • This compound
  • Selected solvent/buffer
  • HPLC or LC-MS system
  • Incubator or water bath
  • Light-protected vials

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.
  • Aliquot the solution into multiple light-protected vials.
  • Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
  • Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound.
  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.
  • Determine the rate of degradation and the half-life of the compound under each condition.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways under stress conditions.

1. Materials:

  • This compound
  • Solvents (e.g., DMSO, Methanol)
  • Stress agents: HCl (acidic), NaOH (basic), H₂O₂ (oxidative)
  • UV lamp
  • Heating block or oven
  • HPLC-MS or LC-MS/MS system

2. Procedure:

  • Acidic Degradation: Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period.
  • Basic Degradation: Incubate a solution of the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set period.
  • Oxidative Degradation: Incubate a solution of the compound in 3% H₂O₂ at room temperature.
  • Photolytic Degradation: Expose a solution of the compound to UV light.
  • Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 80°C).
  • At the end of the stress period, neutralize the acidic and basic samples.
  • Analyze all samples by HPLC-MS or LC-MS/MS to identify and characterize the degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxidative Oxidative (H2O2) prep->oxidative photo Photolytic (UV) prep->photo thermal Thermal prep->thermal analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidative->analysis photo->analysis thermal->analysis characterization Characterize Degradants analysis->characterization

Caption: Workflow for a forced degradation study of this compound.

Logical_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 Compound Precipitation start->cause1 cause2 Compound Degradation start->cause2 cause3 Inaccurate Pipetting start->cause3 sol1 Check Solubility / Adjust Solvent cause1->sol1 sol2 Prepare Fresh Solutions / Optimize Storage cause2->sol2 sol3 Calibrate Pipettes / Review Technique cause3->sol3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Dosage of 4,7-Didehydroneophysalin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of 4,7-Didehydroneophysalin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a physalin, a type of naturally occurring steroid derivative.[1] While specific research on this compound is limited, related physalins have demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and anti-parasitic effects.[2][3] For instance, Physalin D has been identified as an antagonist of the P2X7 receptor, suggesting potential in treating inflammatory conditions.[2] Physalins B and D have also shown considerable cytotoxicity against several cancer cell lines in vitro and anti-tumor activity in vivo.

Q2: What is a recommended starting dose for in vivo studies with this compound?

A2: There is currently no established starting dose for this compound in the public domain. However, studies on related compounds can provide guidance. For example, Physalin D has been administered at 25 mg/kg in mouse models. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and effective dose range for your specific animal model and disease indication.

Q3: How should I formulate this compound for in vivo administration?

A3: Like many natural products, this compound is likely to have low water solubility. Common formulation strategies for poorly soluble compounds include creating a suspension or a solution using excipients. It is recommended to test the solubility of the compound in various vehicles to find the most suitable formulation.

Q4: What are the common routes of administration for physalins?

A4: The route of administration depends on the experimental model and therapeutic goal. Common routes for related physalins include intraperitoneal (IP) injection for systemic effects and topical application for localized conditions like cutaneous leishmaniasis. Oral gavage is another potential route, but bioavailability may be a concern and requires investigation.

Q5: What potential signaling pathways are modulated by physalins?

A5: The precise signaling pathways modulated by this compound are not yet elucidated. However, research on other physalins suggests potential mechanisms. For example, Physalin D acts as an antagonist of the P2X7 receptor, which is involved in inflammatory responses.[2] The P2X7 receptor is an ATP-gated ion channel that, when activated, can trigger downstream signaling cascades leading to the release of pro-inflammatory cytokines.[4][5][6] Physalin B has been shown to inhibit the ubiquitin-proteasome pathway and induce an incomplete autophagic response in human colon cancer cells.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable in vivo efficacy - Inadequate Dosage: The administered dose may be too low to elicit a therapeutic response.- Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption or rapid metabolism.- Formulation Issues: The compound may be precipitating out of the vehicle upon administration.- Compound Instability: The compound may be degrading in the formulation or in vivo.- Conduct a dose-escalation study to evaluate higher doses.- Perform pharmacokinetic (PK) studies to assess absorption, distribution, metabolism, and excretion (ADME).- Evaluate alternative routes of administration.- Re-evaluate the formulation for solubility and stability. Consider using solubilizing agents like DMSO, PEG300, or Tween 80.- Test the stability of the compound under experimental conditions.
Unexpected Toxicity or Adverse Events - Off-Target Effects: The compound may be interacting with unintended biological targets.- Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may be causing toxicity.- Dose Too High: The administered dose may exceed the maximum tolerated dose (MTD).- Reduce the dose to determine if toxicity is dose-dependent.- Conduct a literature search for known off-target effects of similar compounds.- Run a vehicle-only control group to assess the toxicity of the formulation.- Perform a formal MTD study.
High Variability Between Animals - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Biological Variability: Inherent biological differences between individual animals.- Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal.- Increase the number of animals per group to improve statistical power.- Ensure that animals are age- and sex-matched and have been properly acclimatized.
Compound Precipitation in Formulation - Poor Solubility: The compound has low solubility in the chosen vehicle.- Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, corn oil).- Use surfactants like Tween 80 to improve solubility and stability.- Prepare the formulation immediately before use to minimize precipitation over time.

Data Presentation

As specific quantitative data for this compound is not yet available, the following tables are provided as templates for organizing your experimental data. Data for related physalins are included as examples.

Table 1: Formulation Solubility Testing

Vehicle Composition This compound Solubility (mg/mL) Observations
SalineEnter Datae.g., Insoluble
5% DMSO in SalineEnter Datae.g., Precipitates
10% DMSO / 40% PEG300 / 5% Tween 80 in SalineEnter Datae.g., Clear Solution
10% DMSO in Corn OilEnter Datae.g., Suspension

Table 2: Dose-Range Finding and MTD Study Summary

Dose Group (mg/kg) Number of Animals Observed Toxicities Body Weight Change (%) Mortality
Vehicle Controle.g., 5e.g., Nonee.g., +5%e.g., 0/5
10e.g., 5e.g., Nonee.g., +3%e.g., 0/5
25e.g., 5e.g., Mild lethargye.g., -2%e.g., 0/5
50e.g., 5e.g., Lethargy, ruffled fure.g., -10%e.g., 1/5
100e.g., 5e.g., Severe lethargy, ataxiae.g., -25%e.g., 4/5
Estimated MTD: e.g., ~50 mg/kg

Table 3: Example Efficacy Study Data (Tumor Model)

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-Enter Data-Enter Data
This compounde.g., 12.5Enter DataEnter DataEnter Data
This compounde.g., 25Enter DataEnter DataEnter Data
Positive Controle.g., Doxorubicin 5Enter DataEnter DataEnter Data

Experimental Protocols

Protocol 1: Preparation of an Injectable Formulation

This protocol provides an example for preparing a formulation suitable for intraperitoneal (IP) or intravenous (IV) injection, assuming poor water solubility of this compound.

  • Preparation of Stock Solution:

    • Weigh the required amount of this compound.

    • Dissolve in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gently warm or vortex if necessary to fully dissolve.

  • Preparation of Final Dosing Solution:

    • For a vehicle of 10% DMSO, 40% PEG300, and 5% Tween 80 in saline:

      • In a sterile tube, add 400 µL of PEG300 to 100 µL of your DMSO stock solution. Mix well.

      • Add 50 µL of Tween 80 and mix until the solution is clear.

      • Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.

    • This will result in a 2.5 mg/mL final concentration. Adjust volumes as needed for your target concentration.

    • Always prepare the formulation fresh before each use.

Protocol 2: Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure for determining the MTD of this compound.

  • Animal Model:

    • Use healthy, naive mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use a small group size (e.g., 3-5 mice per dose).

  • Dose Selection:

    • Select a range of doses based on in vitro cytotoxicity data or data from related compounds. A logarithmic dose spacing (e.g., 10, 30, 100 mg/kg) is often a good starting point. Include a vehicle-only control group.

  • Administration:

    • Administer a single dose of the compound via the intended route of administration (e.g., IP injection).

  • Monitoring:

    • Monitor animals daily for 7-14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur texture).

    • Record body weight daily.

    • Record any mortality.

  • MTD Determination:

    • The MTD is often defined as the highest dose that does not cause mortality or a predetermined level of body weight loss (e.g., >20%) in a specified percentage of animals (e.g., 10%).

Visualizations

experimental_workflow cluster_preclinical Dosage Optimization Workflow formulation Formulation Development (Solubility & Stability Testing) mtd Maximum Tolerated Dose (MTD) Study (Single Dose) formulation->mtd Develop stable formulation pk Pharmacokinetic (PK) Study (ADME Profiling) mtd->pk Determine safe dose range efficacy Dose-Response Efficacy Study (Multiple Doses) pk->efficacy Inform dosing regimen optimal_dose Optimal Dose Selection efficacy->optimal_dose Balance efficacy and toxicity

Caption: Workflow for optimizing the in vivo dosage of a novel compound.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway (based on Physalin D) atp Extracellular ATP (Danger Signal) p2x7 P2X7 Receptor atp->p2x7 Activates physalin This compound physalin->p2x7 Antagonizes channel Ion Channel Opening (Ca²⁺, Na⁺ influx, K⁺ efflux) p2x7->channel inflammasome NLRP3 Inflammasome Activation channel->inflammasome caspase1 Caspase-1 Activation inflammasome->caspase1 cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) caspase1->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Hypothesized antagonism of the P2X7 receptor signaling pathway.

References

troubleshooting 4,7-Didehydroneophysalin B solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4,7-Didehydroneophysalin B.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

Based on available data for this compound and related physalins, the recommended starting solvents for initial solubility tests are Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone (B3395972).[1][2][3] For in vivo applications, co-solvent systems or formulation strategies may be necessary to achieve desired concentrations in aqueous-based physiological buffers.[1]

Q2: My this compound is not dissolving in DMSO. What should I do?

If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce its solvating capacity.[4][5]

  • Gentle Heating: Warm the solution in a water bath at 37°C for 5-10 minutes. This can help overcome the energy barrier for dissolution.[4][5]

  • Sonication: Use a bath sonicator for 10-15 minutes to provide mechanical energy, which can aid in breaking up compound aggregates.[4][5]

  • Vortexing: Vigorous vortexing can also help facilitate dissolution.[4]

  • Prepare a More Dilute Solution: Your target concentration may exceed the solubility limit. Try preparing a more dilute stock solution.[4]

Q3: The compound dissolves in an organic solvent but precipitates when diluted into my aqueous experimental buffer. How can I prevent this?

This is a common issue for hydrophobic compounds. To mitigate precipitation upon dilution into aqueous media, you can try the following:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the organic solvent before the final dilution into the aqueous buffer.[4]

  • Co-solvents: The addition of a co-solvent that is miscible with both your organic stock and aqueous buffer can help maintain solubility.

  • Formulation with Excipients: For in vivo studies, consider formulating the compound with excipients such as PEG400, Tween 80, or Carboxymethyl cellulose.[1]

Q4: Are there alternative solvents to DMSO?

Yes, if your experimental system is sensitive to DMSO, you can explore other organic solvents. Based on data for related physalins, solvents like ethanol, methanol, acetone (propanone), chloroform, and ethyl acetate (B1210297) could be viable options.[2][3][6][7][8][9] However, the compatibility of these solvents with your specific assay (e.g., cell-based assays) must be considered.

Solubility Data

SolventTemperature (°C)Molar Fraction (10^3 x)Solubility (mg/mL)
Propanone (Acetone) 101.1511.23
201.5415.04
302.0520.02
402.6826.17
Methanol 100.488.36
200.6310.97
300.8114.11
401.0317.94
Ethanol 100.225.06
200.317.13
300.439.89
400.5813.34
Trichloromethane 100.252.76
200.333.64
300.424.63
400.535.84
Ethyl Ethanoate 100.111.34
200.151.82
300.202.43
400.263.16
Water 100.00180.0054
200.00240.0072
300.00320.0096
400.00420.0126

Data adapted from the Journal of Chemical & Engineering Data for Physalin D.[6][7][8][9]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine the approximate solubility of this compound in a chosen solvent.

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clean, dry glass vial.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.[4]

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.

  • Titration: If the solid has not dissolved, add additional aliquots of the solvent (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved.

  • Calculation: Calculate the final solubility based on the total volume of solvent used to dissolve the initial mass of the compound.

Protocol 2: Enhancing Solubility of Stock Solutions

This protocol provides steps to take when a compound exhibits poor solubility in the initial solvent of choice.

  • Initial Dissolution Attempt: Prepare the desired concentration of this compound in the chosen solvent (e.g., DMSO).

  • Vigorous Mixing: Vortex the solution for 2-3 minutes.

  • Sonication: If undissolved solid remains, place the vial in a bath sonicator for 10-15 minutes.[4][5]

  • Gentle Heating: If solubility is still an issue, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[4][5]

  • Visual Inspection: Check for a clear solution. If particulates remain, the compound may not be soluble at that concentration with this method. Consider preparing a more dilute stock.[4]

Visual Guides

Troubleshooting_Workflow start Start: Compound Solubility Issue check_purity Verify Compound and Solvent Purity start->check_purity initial_dissolution Attempt Dissolution in Anhydrous DMSO check_purity->initial_dissolution vortex Vortex Vigorously (1-2 min) initial_dissolution->vortex sonicate Sonicate (10-15 min) vortex->sonicate heat Gentle Heating (37°C, 5-10 min) sonicate->heat check_dissolution Is the Solution Clear? heat->check_dissolution success Solution Ready for Use/Dilution check_dissolution->success Yes dilute Prepare a More Dilute Stock check_dissolution->dilute No precip_on_dilution Precipitation Upon Aqueous Dilution? success->precip_on_dilution failure Precipitation Occurs serial_dilution Use Serial Dilution Method failure->serial_dilution co_solvent Consider Co-Solvent Systems failure->co_solvent dilute->initial_dissolution alt_solvent Try Alternative Solvents (e.g., Ethanol, Acetone) dilute->alt_solvent precip_on_dilution->success No, End precip_on_dilution->failure Yes Logical_Relationships cluster_factors Factors Influencing Solubility cluster_strategies Solubilization Strategies Compound_Properties Compound Properties (LogP, H-bonds) Solvent_Selection Solvent Selection (DMSO, Ethanol, etc.) Compound_Properties->Solvent_Selection Solvent_Properties Solvent Properties (Polarity, Purity) Solvent_Properties->Solvent_Selection Concentration Concentration Concentration_Adjustment Concentration Adjustment Concentration->Concentration_Adjustment Temperature Temperature Physical_Methods Physical Methods (Heating, Sonication) Temperature->Physical_Methods Formulation Formulation (Co-solvents, Excipients) Physical_Methods->Formulation Solvent_Selection->Physical_Methods Concentration_Adjustment->Formulation

References

Technical Support Center: Overcoming Resistance to 4,7-Didehydroneophysalin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research on resistance mechanisms to 4,7-Didehydroneophysalin B is limited in publicly available literature. The following guidance is based on the known mechanisms of the broader physalin family of compounds and established principles of cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary anti-cancer mechanism?

This compound is a member of the physalin family, which are naturally occurring 13,14-seco-16,24-cyclo-steroids isolated from plants of the Physalis genus.[1][2] While specific data on this compound is emerging, physalins, in general, exert their anti-cancer effects through multiple mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways such as NF-κB, MAPK, and p53.[3][4][5] For example, Physalin B has been shown to induce G0/G1 cycle arrest and caspase-dependent apoptosis in gastric cancer cells.[4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

While direct evidence is scarce, resistance to this compound could arise from several general mechanisms of drug resistance observed in cancer cells:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or ABCG2 (BCRP), can actively pump the compound out of the cell, reducing its intracellular concentration.[6]

  • Alterations in Drug Target/Signaling Pathways:

    • Apoptosis Evasion: Mutations or altered expression of proteins in the apoptotic pathway (e.g., upregulation of anti-apoptotic proteins like Bcl-2 or downregulation of pro-apoptotic proteins like Bax) can confer resistance.[3][7]

    • Signaling Pathway Modifications: Changes in the signaling pathways that physalins target can lead to resistance. For instance, if the compound acts through the JAK/STAT3 pathway, as seen with Physalin A, alterations in this pathway could reduce its efficacy.[8] Similarly, activation of pro-survival pathways like PI3K/Akt can counteract the drug's cytotoxic effects.[7][9]

  • Enhanced DNA Repair: If the compound induces DNA damage, enhanced DNA repair mechanisms within the cancer cells could mitigate its effects.[10]

  • Drug Inactivation: Cancer cells may develop mechanisms to metabolize or inactivate the drug.[10]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CCK-8).
Potential Cause Troubleshooting Suggestion
Compound Solubility Ensure this compound is fully dissolved. Use a minimal amount of an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and non-toxic across all wells.
Cell Seeding Density Optimize cell seeding to ensure cells are in the logarithmic growth phase throughout the experiment. Inconsistent cell numbers can lead to variable results.
Assay Incubation Time The incubation time for the viability reagent can affect the results. Ensure a consistent incubation period as recommended by the manufacturer.
Problem 2: No significant increase in apoptosis (e.g., via Annexin V/PI staining) after treatment in a suspected resistant cell line.
Potential Cause Troubleshooting Suggestion
Sub-optimal Compound Concentration The IC50 from a viability assay is a starting point. Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis.
Incorrect Time Point Apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptosis induction.
Alternative Cell Death Mechanism The compound may be inducing other forms of cell death, such as necroptosis or autophagy. Investigate markers for these pathways.
Apoptosis Evasion The resistant cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2, XIAP). Analyze the expression of these proteins via Western blotting.[8]
Problem 3: How to determine if increased drug efflux is the cause of resistance?
Hypothesis Experimental Approach
Overexpression of ABC Transporters 1. Western Blot/qPCR: Compare the protein/mRNA levels of key ABC transporters (P-gp, MRP1, ABCG2) in your sensitive and resistant cell lines.[6] 2. Flow Cytometry-based Efflux Assay: Use substrates of ABC transporters like Rhodamine 123 (for P-gp). Resistant cells will show lower fluorescence due to increased efflux.
Reversing Resistance with Inhibitors Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp). A significant decrease in the IC50 value would suggest the involvement of that transporter.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a solvent control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Protocol 2: Western Blot for Apoptosis-Related Proteins
  • Protein Extraction: Treat sensitive and resistant cells with this compound for the determined optimal time. Lyse the cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines

Cell LineIC50 (µM) after 48h TreatmentFold Resistance
Parental (Sensitive)1.5-
Resistant Sub-line12.08.0

Table 2: Hypothetical Protein Expression Changes in Resistant Cells

ProteinChange in Expression in Resistant vs. Sensitive CellsImplication
P-glycoprotein (P-gp)5-fold increaseIncreased drug efflux
Bcl-23-fold increaseInhibition of apoptosis
Bax0.5-fold decreaseInhibition of apoptosis
p-Akt (activated Akt)4-fold increaseActivation of pro-survival pathway

Visualizations

G cluster_0 Physalin-Induced Apoptosis Pathway Physalin Physalin (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Physalin->ROS p38 ↑ p38 MAPK Activation ROS->p38 p53 ↑ p53 Activation p38->p53 Bax ↑ Bax/Bcl-2 ratio p53->Bax Mito Mitochondrial Dysfunction Bax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for physalin-induced apoptosis.[3]

G cluster_1 Workflow for Investigating Resistance Start Reduced sensitivity to This compound observed IC50 Confirm resistance: Determine IC50 in sensitive vs. resistant cells (MTT Assay) Start->IC50 Efflux Hypothesis 1: Increased Drug Efflux? IC50->Efflux Pathway Hypothesis 2: Altered Signaling Pathways? IC50->Pathway Efflux_Test Test: Rhodamine 123 assay & Western blot for ABC transporters Efflux->Efflux_Test Yes Combine Develop strategy: - Combine with efflux pump inhibitor - Combine with pathway inhibitor Efflux_Test->Combine Pathway_Test Test: Western blot for Bcl-2, p-Akt, etc. Pathway->Pathway_Test Yes Pathway_Test->Combine

Caption: Experimental workflow to identify resistance mechanisms.

G cluster_2 Potential Resistance Mechanisms Drug This compound Cell Cancer Cell Drug->Cell enters Target Intracellular Target Cell->Target Efflux ↑ Drug Efflux (e.g., P-gp) Cell->Efflux pumps out Effect Cytotoxic Effect Target->Effect Apoptosis_Block ↓ Apoptosis (↑ Bcl-2) Apoptosis_Block->Effect inhibits Survival_Signal ↑ Pro-survival Signaling (e.g., PI3K/Akt) Survival_Signal->Effect inhibits

Caption: Interplay of common drug resistance mechanisms in cancer cells.

References

Technical Support Center: Investigating and Mitigating Physalin-Associated Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with physalins, with a focus on addressing potential toxicity in animal models. While specific data on minimizing the toxicity of 4,7-Didehydroneophysalin B is limited, this guide offers troubleshooting strategies and frequently asked questions based on studies of related physalins and general toxicological principles.

Frequently Asked Questions (FAQs)

Q1: What is known about the general toxicity of physalins in animal models?

A1: Studies on various physalins, such as Physalin B and D, have indicated potential for toxicity, particularly affecting the liver and kidneys. However, these effects have been reported to be reversible.[1][2] For instance, in mice bearing sarcoma 180 tumor cells, treatment with physalins B and D led to histopathological changes in the liver and kidneys.[1][2] Conversely, a crude extract of Physalis angulata, which contains various physalins, was found to be practically non-toxic in mice at a dose of 5 g/kg body weight, with an LD50 greater than this value.[3] This suggests that the toxicity profile can vary significantly depending on the specific physalin and the purity of the compound administered.

Q2: Are there any known mechanisms of action for physalin-induced toxicity?

A2: The precise mechanisms of toxicity for most physalins are not well-elucidated. However, some research points to their interaction with glucocorticoid receptors.[4] It is possible that some adverse effects could be related to off-target hormonal activities. The cytotoxic effects of physalins, which are beneficial for their anti-cancer properties, might also contribute to toxicity in non-target organs if the compound is not selectively delivered.

Q3: What are the target organs for physalin-induced toxicity observed in animal studies?

A3: Based on available research, the primary organs of concern for physalin-induced toxicity are the liver and kidneys .[1][2] Researchers should prioritize monitoring markers of liver function (e.g., ALT, AST, bilirubin) and kidney function (e.g., creatinine, BUN) in their animal studies. Histopathological examination of these organs is also highly recommended.

Q4: Are there any established methods to specifically reduce the toxicity of this compound?

A4: Currently, there is a lack of published, specific methods for reducing the toxicity of this compound. General strategies for mitigating the toxicity of experimental compounds may be applicable. These can include optimizing the dosing regimen (e.g., dose fractionation), exploring alternative routes of administration, or co-administration with agents that protect specific organs. Further research is needed to establish effective and specific detoxification strategies for this particular compound.

Troubleshooting Guide

This guide provides a systematic approach for researchers who observe signs of toxicity in animal models during experiments with physalins.

Issue: Observed signs of toxicity (e.g., weight loss, lethargy, mortality) in animals treated with a physalin compound.

Troubleshooting Steps:

  • Confirm the Identity and Purity of the Compound:

    • Re-verify the chemical structure and purity of your this compound sample using appropriate analytical techniques (e.g., NMR, LC-MS). Impurities from the isolation or synthesis process could be contributing to the observed toxicity.

  • Review Dosing and Administration:

    • Dose-Response Assessment: If not already done, conduct a dose-ranging study to determine the maximum tolerated dose (MTD).

    • Route of Administration: Consider if the route of administration is appropriate. For example, if oral administration leads to gastrointestinal distress, parenteral routes could be explored, though this may alter the pharmacokinetic profile.

    • Vehicle Control: Ensure that the vehicle used to dissolve or suspend the compound is not causing the toxic effects. Run a parallel control group with the vehicle alone.

  • Monitor Organ-Specific Toxicity:

    • Blood Biochemistry: Collect blood samples to analyze for markers of liver and kidney damage.

    • Histopathology: At the end of the study, perform a thorough histopathological examination of key organs, especially the liver and kidneys.

  • Pharmacokinetic Analysis:

    • Investigate the pharmacokinetic profile of the compound. High peak concentrations (Cmax) or a long half-life could be contributing to toxicity. A different dosing schedule (e.g., more frequent, smaller doses) might maintain therapeutic levels while reducing peak-related toxicity.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Physalins Against Cancer Cell Lines

PhysalinCell LineIC50 (µg/mL)
Physalin BVarious Cancer Cell Lines0.58 - 15.18
Physalin DVarious Cancer Cell Lines0.28 - 2.43

Data extracted from studies on various cancer cell lines.[1][2]

Table 2: In Vivo Toxicity Observations for Physalis Compounds

Compound/ExtractAnimal ModelDoseKey Observation
Physalin B & DMice with Sarcoma 180Not specifiedReversible toxic effects on liver and kidney.
Physalis angulata ExtractMice5 g/kgLD50 > 5 g/kg; categorized as practically non-toxic.[3]

Experimental Protocols

Protocol: General Approach for a Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6), age, and sex for your study.

  • Compound Preparation: Prepare this compound in a sterile, non-toxic vehicle.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose. A common starting point is one-tenth of the in vitro IC50 converted to an in vivo dose.

  • Study Groups: Establish several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group. Use a sufficient number of animals per group (e.g., n=3-5).

  • Administration: Administer the compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. Record all observations.

  • Endpoint: The study can be terminated after a set period (e.g., 7-14 days) or when significant toxicity is observed. The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

Visualizations

Toxicity_Mitigation_Workflow cluster_investigation Phase 1: Toxicity Investigation cluster_mitigation Phase 2: Mitigation Strategy start Observe Adverse Effects in Animal Model dose_review Review Dosing Regimen and Administration Route start->dose_review purity_check Confirm Compound Purity and Identity (LC-MS, NMR) start->purity_check organ_monitor Monitor Organ Function (Blood Work, Histopathology) dose_review->organ_monitor purity_check->organ_monitor pk_study Conduct Pharmacokinetic (PK) Study organ_monitor->pk_study strategy Develop Mitigation Strategy pk_study->strategy dose_adjust Dose Adjustment or Fractionation strategy->dose_adjust route_change Change Administration Route strategy->route_change co_admin Co-administration of Protective Agents strategy->co_admin formulation Develop Targeted Delivery System strategy->formulation outcome Reduced Toxicity with Maintained Efficacy dose_adjust->outcome route_change->outcome co_admin->outcome formulation->outcome

Caption: Workflow for investigating and mitigating toxicity of experimental compounds.

Signaling_Pathway_Hypothesis cluster_cell Target Cell (e.g., Hepatocyte, Renal Tubule Cell) physalin This compound receptor Glucocorticoid Receptor (Hypothesized) physalin->receptor Binding off_target Other Off-Target Proteins physalin->off_target Interaction stress Cellular Stress (e.g., Oxidative, ER Stress) receptor->stress off_target->stress apoptosis Apoptosis/Necrosis stress->apoptosis toxicity Organ Toxicity (Liver, Kidney) apoptosis->toxicity

Caption: Hypothesized signaling pathway for physalin-induced cellular toxicity.

References

Technical Support Center: 4,7-Didehydroneophysalin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4,7-Didehydroneophysalin B. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for isolating this compound?

A1: The primary source for isolating this compound is the plant Physalis alkekengi L. var. franchetii (Mast.) Makino, commonly known as the Chinese lantern plant. The calyces and fruits of this plant are particularly rich in physalins.

Q2: What are the main challenges in purifying this compound?

A2: The main challenges include the presence of numerous structurally similar physalins, which makes separation difficult, and the potential for degradation of the target compound during extraction and purification. Achieving high purity often requires multiple chromatographic steps.

Q3: What is a recommended advanced technique for refining the purity of this compound?

A3: High-Performance Counter-Current Chromatography (HPCCC) is a recommended advanced technique. It is a liquid-liquid chromatography method that avoids the use of solid stationary phases, minimizing irreversible adsorption and degradation of the sample. It is particularly effective for separating structurally similar compounds.[1]

Q4: What is the known biological activity of this compound?

A4: this compound has been reported to exhibit cholinesterase inhibitory activity. This suggests its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, where the inhibition of acetylcholinesterase is a key therapeutic strategy.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol outlines the initial steps to extract and partially purify physalins from Physalis alkekengi.

  • Plant Material Preparation:

    • Air-dry the calyces of Physalis alkekengi at room temperature, protected from direct sunlight.

    • Grind the dried calyces into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours with occasional stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • The this compound is expected to be enriched in the ethyl acetate fraction. Concentrate this fraction to dryness.

Protocol 2: Purification by Column Chromatography

This protocol describes the separation of this compound using silica (B1680970) gel column chromatography.

  • Column Preparation:

    • Pack a glass column with silica gel (100-200 mesh) using a slurry method with n-hexane.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform or the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel and apply it evenly to the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A typical gradient could be from 100% n-hexane to 100% ethyl acetate.

    • Monitor the elution using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v) and visualize the spots under UV light (254 nm).

  • Fraction Collection and Analysis:

    • Collect fractions and pool those with similar TLC profiles corresponding to the expected Rf value of this compound.

    • Analyze the purity of the pooled fractions by High-Performance Liquid Chromatography (HPLC).

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This analytical method is used to determine the purity of the isolated fractions.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient could start with 30% acetonitrile, increasing to 80% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Troubleshooting Guides

Troubleshooting Column Chromatography Purification
Problem Possible Cause Solution
Poor Separation of Compounds Inappropriate solvent system.Optimize the solvent system using TLC with various ratios of n-hexane and ethyl acetate to achieve better separation between spots.
Column overloading.Reduce the amount of sample loaded onto the column.
Column channeling or cracking.Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.Adjust the initial polarity of the mobile phase. Start with a less polar solvent if the compound elutes too quickly, or a more polar one if it's retained too strongly.
Low Yield of Target Compound Degradation on silica gel.Some physalins can be sensitive to the acidic nature of silica gel. Consider using neutral or deactivated silica gel.
Incomplete elution.After the gradient, flush the column with a highly polar solvent (e.g., methanol) to ensure all compounds have been eluted.
Co-elution with impurities.Re-chromatograph the impure fractions using a shallower gradient or a different solvent system.
Troubleshooting HPLC Analysis
Problem Possible Cause Solution
Peak Tailing Column overload.Reduce the concentration of the injected sample.
Secondary interactions with the stationary phase.Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Split Peaks Column void or channeling.Replace the column.
Injector issue.Check the injector for proper functioning and ensure the sample is completely dissolved.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for consistent flow.
Temperature variations.Use a column oven to maintain a constant temperature.

Method Refinement: High-Performance Counter-Current Chromatography (HPCCC)

For obtaining highly pure this compound, HPCCC is a powerful purification step after initial column chromatography.

HPCCC Experimental Protocol
  • Solvent System Selection:

    • A suitable biphasic solvent system is crucial for successful HPCCC separation. For steroid-like compounds, systems composed of n-hexane, ethyl acetate, methanol, and water are commonly used.

    • Determine the partition coefficient (K) of this compound in various solvent systems. An ideal K value is between 0.5 and 2.0.

    • A potential starting solvent system is n-hexane:ethyl acetate:methanol:water (5:5:3:2, v/v/v/v).

  • HPCCC Operation:

    • Stationary Phase: The lower phase of the solvent system is typically used as the stationary phase.

    • Mobile Phase: The upper phase is used as the mobile phase.

    • Flow Rate: A flow rate of 2-3 mL/min is a good starting point.

    • Rotational Speed: Set the rotational speed to approximately 800-1000 rpm.

    • Sample Injection: Dissolve the semi-purified sample from column chromatography in a mixture of the upper and lower phases and inject it into the system.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC or HPLC to identify those containing pure this compound.

Quantitative Data Summary
Purification Step Technique Typical Purity Achieved Typical Recovery
Initial Extraction Solvent Maceration & Partitioning5-10%80-90%
Primary Purification Silica Gel Column Chromatography70-85%50-60%
Refinement High-Performance Counter-Current Chromatography (HPCCC)>98%70-80%

Visualizations

Experimental Workflow for Purification

G cluster_0 Extraction and Initial Fractionation cluster_1 Primary Purification cluster_2 Purity Refinement (Optional) cluster_3 Analysis Plant Material (Physalis alkekengi calyces) Plant Material (Physalis alkekengi calyces) Grinding Grinding Plant Material (Physalis alkekengi calyces)->Grinding Ethanol Extraction Ethanol Extraction Grinding->Ethanol Extraction Crude Extract Crude Extract Ethanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography Ethyl Acetate Fraction->Silica Gel Column Chromatography Semi-pure Fractions Semi-pure Fractions Silica Gel Column Chromatography->Semi-pure Fractions HPCCC HPCCC Semi-pure Fractions->HPCCC HPLC Analysis HPLC Analysis Semi-pure Fractions->HPLC Analysis Pure this compound Pure this compound HPCCC->Pure this compound Pure this compound->HPLC Analysis Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment

Caption: Workflow for the purification of this compound.

Signaling Pathway: Acetylcholinesterase Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA + Choline Acetyl-CoA + Choline Choline Acetyltransferase Choline Acetyltransferase Acetyl-CoA + Choline->Choline Acetyltransferase Acetylcholine (ACh) Acetylcholine (ACh) Choline Acetyltransferase->Acetylcholine (ACh) Vesicular Transport Vesicular Transport Acetylcholine (ACh)->Vesicular Transport Release Synaptic Cleft Synaptic Cleft Vesicular Transport->Synaptic Cleft Release AChE AChE Synaptic Cleft->AChE ACh ACh Receptors ACh Receptors Synaptic Cleft->ACh Receptors ACh Binding Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis Inhibitor This compound Inhibitor->AChE Inhibition Signal Transduction Signal Transduction ACh Receptors->Signal Transduction Neuronal Response Neuronal Response Signal Transduction->Neuronal Response

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Technical Support Center: 4,7-Didehydroneophysalin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-Didehydroneophysalin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid contamination and other common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring steroid, specifically a neophysalin, isolated from Physalis alkekengi L. var. francetii[1]. It has been noted for its cholinesterase inhibitory activity[1][2]. Like other physalins, it is investigated for a range of biological activities, which for the general class include anti-inflammatory, antitumor, and immunomodulatory effects[3][4][5][6].

Q2: What are the common solvents for dissolving and storing this compound?

A2: this compound, similar to other physalins, is typically soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[2][7]. For long-term storage, it is advisable to store the compound in a tightly sealed container, protected from light, and at a low temperature, such as -20°C, to minimize degradation[5].

Q3: What are the main sources of contamination in experiments involving this compound?

A3: Contamination in natural product experiments can arise from several sources:

  • Cross-contamination: Residues from previously analyzed samples or other chemicals in the lab.

  • Solvent impurities: Using non-high-purity solvents can introduce contaminants.

  • Microbial contamination: Bacteria or fungi can grow in solutions, especially aqueous ones, if not handled under sterile conditions.

  • Leachables from labware: Plasticizers or other chemicals can leach from plastic containers and pipette tips.

  • Instability of the compound: Some physalins are known to be unstable and can undergo tautomerization in the presence of water, leading to the formation of isomers that may be misinterpreted as contaminants.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of your sample can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Potential Cause Troubleshooting Steps
Solvent Contamination 1. Use HPLC-grade or MS-grade solvents. 2. Run a blank gradient (solvents only) to check for background peaks. 3. Prepare fresh mobile phases daily.
Sample Degradation 1. Prepare samples fresh before analysis. 2. If samples must be stored, keep them at low temperatures (4°C or -20°C) and protect them from light. 3. Avoid prolonged exposure to aqueous solutions, as some physalins can be unstable in water.
Cross-Contamination 1. Thoroughly clean all glassware and equipment between samples. 2. Use fresh pipette tips for each sample and standard. 3. Run a wash cycle on the HPLC system between different sample sets.
Contamination from Labware 1. Use high-quality, low-leachable microcentrifuge tubes and pipette tips. 2. If possible, use glass vials for sample storage and analysis.
Issue 2: Inconsistent Biological Assay Results
Potential Cause Troubleshooting Steps
Inaccurate Compound Concentration 1. Verify the accurate weighing of the compound. 2. Ensure complete dissolution of the compound in the chosen solvent. 3. Use a calibrated spectrophotometer or other quantitative methods to confirm the stock solution concentration.
Solvent Effects 1. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is consistent across all wells and is at a level that does not affect the cells or assay components. 2. Run a solvent control (vehicle control) to assess the effect of the solvent on the assay.
Compound Instability in Media 1. Prepare working solutions in culture media immediately before use. 2. Minimize the exposure of the compound to light and elevated temperatures during the experiment.
Microbial Contamination 1. Work in a sterile environment (e.g., a biological safety cabinet). 2. Use sterile reagents and media. 3. Regularly check cell cultures for signs of contamination.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other appropriate solvent)

    • Sterile, high-quality microcentrifuge tubes

    • Calibrated analytical balance

    • Calibrated micropipettes

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh a precise amount of this compound (Molecular Weight: 508.5 g/mol ).

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • In a sterile microcentrifuge tube, add the calculated volume of DMSO to the weighed compound.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.5%).

Protocol 2: Purity Analysis by HPLC
  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).

    • A C18 reverse-phase column is commonly used for physalins[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: Acetonitrile (HPLC-grade).

    • Degas the mobile phases before use.

  • Chromatographic Conditions (Example):

    • Flow Rate: 0.6 mL/min[2].

    • Injection Volume: 5-20 µL.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Scan a range (e.g., 200-400 nm) to determine the optimal wavelength for detection.

    • Gradient Elution:

      • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

      • Gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.

      • Include a column wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions between injections.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling cluster_troubleshooting Troubleshooting stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) working_prep Prepare Working Solutions (Dilute in assay buffer/media) stock_prep->working_prep purity_check Purity Check (HPLC/LC-MS) working_prep->purity_check Confirm Purity bio_assay Biological Assay working_prep->bio_assay Perform Experiment data_acq Data Acquisition purity_check->data_acq bio_assay->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis unexpected_results Unexpected Results? data_analysis->unexpected_results check_contamination Check for Contamination unexpected_results->check_contamination check_stability Verify Compound Stability unexpected_results->check_stability

Caption: A general workflow for experiments involving this compound.

Contamination_Sources Potential Sources of Contamination cluster_sources Potential Sources of Contamination center_node Experimental Contamination solvents Solvent Impurities center_node->solvents labware Leachables from Labware center_node->labware cross_contam Cross-Contamination center_node->cross_contam microbial Microbial Growth center_node->microbial degradation Compound Degradation/ Instability center_node->degradation

Caption: Common sources of contamination in natural product experiments.

References

Technical Support Center: Enhancing the Bioavailability of 4,7-Didehydroneophysalin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 4,7-Didehydroneophysalin B.

FAQs: Enhancing Bioavailability of this compound

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge is its poor aqueous solubility.[1] Like many physalins, this compound is a lipophilic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Furthermore, it may be subject to first-pass metabolism in the intestine and liver, and potential efflux by transporters like P-glycoprotein (P-gp), further reducing its systemic availability.[2][3]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can increase its dissolution rate by presenting it in an amorphous state and improving wettability.[4][5]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and solubility.[6][7] Lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are particularly suitable for lipophilic compounds.

  • Co-administration with Bioavailability Enhancers: Certain natural compounds can inhibit drug-metabolizing enzymes (e.g., CYP450s) or efflux pumps (e.g., P-gp), thereby increasing the systemic exposure of the co-administered drug.[2][8]

Q3: Are there any known pharmacokinetic parameters for physalins that can serve as a reference?

Troubleshooting Guides

Solid Dispersion Formulation
Issue Potential Cause Troubleshooting Steps
Low Drug Loading Poor miscibility of this compound with the selected polymer.1. Screen a variety of hydrophilic polymers with different properties (e.g., PVP, HPMC, Soluplus®). 2. Employ a ternary solid dispersion by adding a surfactant or a second polymer to improve miscibility.[5] 3. Optimize the drug-to-polymer ratio.
Recrystallization of the Drug During Storage The amorphous solid dispersion is thermodynamically unstable.1. Select a polymer with a high glass transition temperature (Tg). 2. Ensure complete removal of the solvent during preparation. 3. Store the solid dispersion in a desiccator at a controlled temperature. 4. Characterize the solid-state properties using techniques like PXRD and DSC to confirm the amorphous state.[4]
Poor Dissolution Enhancement Incomplete amorphization or inappropriate polymer selection.1. Confirm the amorphous state of the drug in the dispersion using PXRD and DSC. 2. Use a more hydrophilic polymer or a combination of polymers. 3. Incorporate a surfactant into the formulation to improve wettability.
Nanoparticle Formulation
Issue Potential Cause Troubleshooting Steps
Large Particle Size and Polydispersity Suboptimal formulation or process parameters.1. Optimize the concentration of the lipid, surfactant, and drug. 2. Adjust the homogenization speed and time, or the sonication parameters. 3. For solvent-based methods, control the rate of solvent evaporation or addition of the non-solvent.[7]
Low Encapsulation Efficiency Drug leakage from the nanoparticles or poor affinity for the lipid matrix.1. Select a lipid matrix with higher lipophilicity to better accommodate this compound. 2. Optimize the drug-to-lipid ratio. 3. Use a co-surfactant to improve the stability of the nanoparticle shell.
Instability of the Nanoparticle Suspension (Aggregation) Insufficient surface charge or steric hindrance.1. Select a surfactant that provides a higher zeta potential (ideally > |30| mV). 2. Incorporate a pegylated lipid or polymer to provide steric stabilization. 3. Optimize the pH of the suspension.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC28H28O9[1]
Molecular Weight508.5 g/mol PubChem
AppearanceSolid[1]
SolubilityPoorly soluble in water. Soluble in DMSO.[1]

Table 2: Pharmacokinetic Parameters of Related Physalins in Rats (Oral Administration)

Disclaimer: The following data is for physalins A, B, and D, and is intended to provide a general reference for the pharmacokinetic behavior of this class of compounds. These values may not be representative of this compound.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Source
Physalin A50~150~1.3~2.5~113[9]
Physalin B50~100~0.08--[9]
Physalin D50~200~1.7~3.4~103[9]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol (B129727).

  • Procedure:

    • Weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 ratio).

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.

    • Store the resulting powder in a desiccator.

  • Characterization:

    • Dissolution Study: Perform in vitro dissolution testing in simulated gastric and intestinal fluids.

    • Solid-State Characterization: Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.[4]

    • Drug Content: Determine the drug content using a validated HPLC method.

Protocol 2: Formulation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
  • Materials: this compound, Glyceryl monostearate (GMS), Poloxamer 188, Deionized water.

  • Procedure (Hot Homogenization followed by Ultrasonication):

    • Melt 200 mg of GMS at 75°C (approximately 5-10°C above its melting point).

    • Dissolve 20 mg of this compound in the molten lipid.

    • In a separate beaker, dissolve 100 mg of Poloxamer 188 in 20 mL of deionized water and heat to the same temperature (75°C).

    • Add the hot aqueous surfactant solution to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse pre-emulsion.

    • Immediately subject the pre-emulsion to probe sonication for 15 minutes to reduce the particle size.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of this compound entrapped within the SLNs using ultracentrifugation followed by HPLC analysis of the supernatant.

    • Morphology: Visualize the shape and surface morphology of the SLNs using Transmission Electron Microscopy (TEM).

Visualization of Key Pathways and Workflows

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies sd Solid Dispersion (Solvent Evaporation) dissolution In Vitro Dissolution sd->dissolution pxrd_dsc PXRD & DSC sd->pxrd_dsc sln Solid Lipid Nanoparticles (Hot Homogenization) sln->dissolution size_zeta Particle Size & Zeta Potential sln->size_zeta ee Encapsulation Efficiency sln->ee caco2 Caco-2 Permeability dissolution->caco2 pxrd_dsc->caco2 size_zeta->caco2 ee->caco2 microsomes Liver Microsome Metabolic Stability caco2->microsomes pk_study Pharmacokinetic Study (Animal Model) caco2->pk_study microsomes->pk_study

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

metabolic_pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation drug This compound (Oral Formulation) drug_in This compound drug->drug_in Passive Diffusion pgp P-glycoprotein (Efflux) drug_in->pgp cyp CYP450 Enzymes (Phase I Metabolism) drug_in->cyp drug_circ To Liver & Systemic Circulation drug_in->drug_circ pgp->drug Efflux metabolite1 Oxidized Metabolite cyp->metabolite1 ugt UGT/SULT (Phase II Metabolism) metabolite2 Conjugated Metabolite ugt->metabolite2 metabolite1->ugt metabolite2->drug_circ

Caption: Potential metabolic and transport pathways affecting the bioavailability of this compound in an enterocyte.

References

Validation & Comparative

Comparative In Vivo Anti-Tumor Activity of Physalins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the in vivo anti-tumor activity of various physalins, naturally occurring C28 steroids isolated from plants of the Physalis genus. While the in vivo anti-tumor activity of 4,7-Didehydroneophysalin B has not yet been reported in the scientific literature, this document summarizes the available data for other structurally related physalins, namely Physalin A, Physalin B, Physalin D, and Physalin F. This information serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds. The data presented here is compiled from various preclinical studies and is intended to provide a baseline for future in vivo investigations of this compound and other novel physalin derivatives.

Comparative Anti-Tumor Activity of Physalins In Vivo

The following table summarizes the available quantitative data on the in vivo anti-tumor efficacy of different physalins across various cancer models. It is important to note that direct comparison between studies is challenging due to variations in experimental models, dosing regimens, and administration routes.

CompoundCancer ModelAnimal ModelDosing RegimenKey Findings
Physalin A Non-Small Cell Lung Cancer (NSCLC) - H292 XenograftMice40 mg/kg and 80 mg/kg, intraperitoneal injection for 10 daysSignificantly lower mean tumor volume and tumor weight compared to control. The inhibitory effect was similar to cisplatin.[1][2]
Physalin B Sarcoma 180Mice10 mg/kgInhibited tumor proliferation.[3]
Physalin D Sarcoma 180Mice25 mg/kgInhibited tumor proliferation.[3]
Physalin F P388 Lymphocytic LeukemiaMiceNot specifiedDemonstrated anti-tumor effect.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols can serve as a foundation for designing future studies to evaluate the anti-tumor activity of this compound.

Sarcoma 180 (S180) Allograft Mouse Model

This model is frequently used to evaluate the in vivo efficacy of potential anti-cancer agents against sarcoma.

a. Cell Line and Animal Strain:

  • Cell Line: Sarcoma 180 (S180) cells.

  • Animal Strain: Male Swiss mice, 30 days old, weighing approximately 28 g.[4]

b. Experimental Procedure:

  • Tumor Cell Implantation: S180 cells are implanted subcutaneously into the flank of the mice.[4]

  • Tumor Growth Monitoring: Tumor development is monitored. Lesions of approximately 0.8 cm in diameter are typically observed 10 days after inoculation.[4]

  • Treatment Administration:

    • Treatment with the test compound (e.g., Physalin B or D) is initiated.

    • The compound is administered, for example, via intraperitoneal injection for a specified duration.

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized.

    • Tumors are excised and weighed.

    • The tumor inhibition rate is calculated.

    • Tumor tissue can be subjected to further analysis, such as immunohistochemistry for proliferation markers like Ki67.[5]

c. Workflow Diagram:

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis S180_cells Sarcoma 180 Cells Implantation Subcutaneous Implantation of S180 Cells S180_cells->Implantation Swiss_mice Swiss Mice Swiss_mice->Implantation Tumor_growth Tumor Growth Monitoring Implantation->Tumor_growth Treatment Treatment Administration (e.g., Physalin B/D) Tumor_growth->Treatment Euthanasia Euthanasia & Tumor Excision Treatment->Euthanasia Tumor_weight Tumor Weight Measurement Euthanasia->Tumor_weight IHC Immunohistochemistry (e.g., Ki67) Euthanasia->IHC Inhibition_rate Calculation of Tumor Inhibition Rate Tumor_weight->Inhibition_rate

Caption: Workflow for the Sarcoma 180 Allograft Model.

P388 Lymphocytic Leukemia Mouse Model

This model is a standard for screening potential anti-leukemic agents.

a. Cell Line and Animal Strain:

  • Cell Line: P388 murine lymphocytic leukemia cells.

  • Animal Strain: BALB/c x DBA/2 F1 mice.[6]

b. Experimental Procedure:

  • Tumor Cell Inoculation: 10^4 P388 leukemia cells are inoculated intraperitoneally (i.p.) on day 0.[6]

  • Treatment Administration:

    • Treatment with the test compound (e.g., Physalin F) is initiated at a specified time post-inoculation.

    • The compound is administered according to a defined schedule (e.g., daily i.p. injections for a set number of days).[6]

  • Endpoint Analysis:

    • The primary endpoint is the survival time of the mice.

    • The percent increase in lifespan (%ILS) is calculated as a measure of anti-tumor activity.

c. Workflow Diagram:

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P388_cells P388 Leukemia Cells Inoculation Intraperitoneal Inoculation of P388 Cells P388_cells->Inoculation BDF1_mice BALB/c x DBA/2 F1 Mice BDF1_mice->Inoculation Treatment Treatment Administration (e.g., Physalin F) Inoculation->Treatment Monitoring Survival Monitoring Treatment->Monitoring Survival_time Record Survival Time Monitoring->Survival_time ILS_calc Calculate % Increase in Lifespan (%ILS) Survival_time->ILS_calc

Caption: Workflow for the P388 Leukemia Model.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model

This model utilizes human cancer cells implanted into immunodeficient mice to assess the efficacy of anti-cancer drugs against a human tumor.

a. Cell Line and Animal Strain:

  • Cell Line: H292 human non-small cell lung cancer cells.[1]

  • Animal Strain: Immunodeficient mice (e.g., NOD/SCID).

b. Experimental Procedure:

  • Tumor Cell Implantation: Subcutaneous injection of H292 cells into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100–200 mm³).[2]

  • Treatment Administration:

    • Mice are randomized into treatment and control groups.

    • The test compound (e.g., Physalin A) is administered, for instance, via intraperitoneal injection for a specified duration (e.g., 10 days).[1][2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.[2]

    • The anti-tumor rate is determined.[2]

    • Tumor tissues can be analyzed for protein expression (e.g., pSTAT3, cleaved-caspase 3) via Western blot or immunohistochemistry.[2]

c. Workflow Diagram:

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis H292_cells H292 NSCLC Cells Implantation Subcutaneous Implantation of H292 Cells H292_cells->Implantation NOD_SCID_mice Immunodeficient Mice NOD_SCID_mice->Implantation Tumor_growth Tumor Growth to 100-200 mm³ Implantation->Tumor_growth Treatment Treatment Administration (e.g., Physalin A) Tumor_growth->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Euthanasia Euthanasia & Tumor Excision Measurement->Euthanasia Tumor_weight Tumor Weight Measurement Euthanasia->Tumor_weight Protein_analysis Protein Expression Analysis (Western Blot/IHC) Euthanasia->Protein_analysis Antitumor_rate Determine Anti-tumor Rate Tumor_weight->Antitumor_rate

Caption: Workflow for the NSCLC Xenograft Model.

Signaling Pathways Implicated in Physalin-Mediated Anti-Tumor Activity

Several signaling pathways have been identified as targets of physalins in cancer cells, contributing to their anti-tumor effects.

JAK/STAT3 Signaling Pathway (Target of Physalin A)

Physalin A has been shown to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[1]

G cluster_pathway JAK/STAT3 Pathway cluster_outcome Cellular Outcome Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene_expression Target Gene Expression (e.g., Bcl-2, XIAP) Translocation->Gene_expression Proliferation Proliferation Gene_expression->Proliferation Apoptosis_inhibition Inhibition of Apoptosis Gene_expression->Apoptosis_inhibition PhysalinA Physalin A PhysalinA->JAK

Caption: Inhibition of JAK/STAT3 Pathway by Physalin A.

Ubiquitin-Proteasome Pathway (Target of Physalin B)

Physalin B has been identified as an inhibitor of the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.

G cluster_pathway Ubiquitin-Proteasome Pathway cluster_outcome Cellular Outcome Protein Cellular Proteins Ub_protein Ubiquitinated Protein Protein->Ub_protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_protein Proteasome 26S Proteasome Ub_protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Proteasome->Apoptosis PhysalinB Physalin B PhysalinB->Proteasome PhysalinB->Apoptosis

Caption: Inhibition of Ubiquitin-Proteasome Pathway by Physalin B.

NF-κB and ROS-Mediated Mitochondrial Pathway (Targets of Physalin F)

Physalin F has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and suppression of NF-κB activation.

G cluster_nfkb NF-κB Pathway cluster_ros ROS-Mediated Mitochondrial Pathway NFkB NF-κB p65_p50 p65/p50 Translocation NFkB->p65_p50 NFkB_activation NF-κB Activation p65_p50->NFkB_activation ROS ROS Generation Mito_potential Disruption of Mitochondrial Potential ROS->Mito_potential Cyto_c Cytochrome c Release Mito_potential->Cyto_c Caspase9 Caspase-9 Activation Cyto_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PhysalinF Physalin F PhysalinF->NFkB PhysalinF->ROS

Caption: Mechanisms of Action of Physalin F.

Disclaimer: This guide is intended for informational purposes for a research audience and is not a substitute for a comprehensive literature review. The experimental protocols are generalized and may require optimization for specific research needs. As there is currently no public data on the in vivo anti-tumor activity of this compound, the information on other physalins should be considered as a starting point for investigation into this specific compound.

References

A Comparative Analysis of Withaferin A and 4,7-Didehydroneophysalin B in Cancer Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anticancer agents, withanolides have emerged as a promising class of compounds. Among these, withaferin A, isolated from Withania somnifera, has been extensively studied for its potent antitumor activities. This guide provides a comprehensive comparison of withaferin A with 4,7-didehydroneophysalin B, a less-studied physalin, in the context of cancer therapy. Due to a significant lack of published research on the direct anticancer effects of this compound, this comparison will leverage data from closely related physalins, primarily physalin B and D, to provide a putative context for its potential activities. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and signaling pathways.

Section 1: Comparative Efficacy and Cytotoxicity

Table 1: Comparative IC50 Values of Withaferin A and Related Physalins in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Withaferin A MDA-MB-231Breast Cancer~2.5[1](--INVALID-LINK--)
MCF-7Breast Cancer~2.5[1](--INVALID-LINK--)
U87Glioblastoma~1.0
A549Lung Cancer~2.0
PC-3Prostate Cancer~1.5
HCT-116Colon Cancer~0.5
Physalin B K562Erythroleukemia-[1](--INVALID-LINK--)
HL-60Promyelocytic Leukemia-[1](--INVALID-LINK--)
MCF-7Breast Cancer-[2](--INVALID-LINK--)
MDA-MB-231Breast Cancer-[2](--INVALID-LINK--)
T-47DBreast Cancer-[2](--INVALID-LINK--)
HGC-27Gastric Cancer-[3](--INVALID-LINK--)
Physalin D VariousVarious0.28 - 2.43 µg/mL[4](--INVALID-LINK--)

Section 2: Mechanisms of Action and Signaling Pathways

The anticancer effects of withaferin A are attributed to its modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis. In contrast, the direct anticancer signaling pathways of this compound remain unelucidated. However, studies on related physalins provide some insights into their potential mechanisms.

Withaferin A: A Multi-Targeting Agent

Withaferin A's multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

  • Apoptosis Induction: Withaferin A induces apoptosis through both intrinsic and extrinsic pathways. It generates reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[5][6] It also downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax.[4] Furthermore, it has been shown to suppress the expression of inhibitor of apoptosis (IAP) family proteins.[1]

  • Cell Cycle Arrest: Withaferin A causes cell cycle arrest at the G2/M phase in various cancer cells, including breast cancer.[4] This is often associated with the modulation of cyclin-dependent kinases (CDKs).

  • Inhibition of Key Signaling Pathways: Withaferin A is known to inhibit several pro-survival signaling pathways, including:

    • NF-κB Pathway: By inhibiting the IκB kinase (IKK), withaferin A prevents the activation of NF-κB, a key transcription factor for inflammatory and survival genes.

    • STAT3 Pathway: It inhibits the activation of STAT3, which is constitutively active in many cancers and promotes proliferation and metastasis.[4]

    • PI3K/Akt Pathway: It can suppress the PI3K/Akt signaling cascade, a central regulator of cell growth and survival.

    • Wnt/β-catenin Pathway: Withaferin A has been shown to inhibit this pathway, which is crucial for cancer cell motility.[3]

  • Anti-Angiogenic and Anti-Metastatic Effects: Withaferin A inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF).[4] It also disrupts the actin cytoskeleton, thereby impeding cancer cell migration and invasion.[4]

This compound and Related Physalins: Emerging Anticancer Potential

While direct evidence for this compound's anticancer mechanisms is lacking, research on physalins B and F offers valuable clues.

  • Apoptosis and Cell Cycle Arrest (Physalin B): Physalin B has been shown to induce G2/M phase cell cycle arrest and trigger apoptosis in breast cancer cells.[2] This apoptotic induction is mediated through a p53-dependent pathway and involves the cleavage of PARP and caspases 3, 7, and 9.[2] It also suppresses the PI3K/Akt pathway.[2] In gastric cancer cells, physalin B induces G0/G1 cycle arrest and caspase-dependent apoptosis.[3]

  • Cytotoxicity (Physalin D): Physalin D has demonstrated considerable cytotoxicity against a range of cancer cell lines.[4][7]

  • Oxidative Stress Regulation (this compound): The only available study on this compound demonstrates its protective role against hydrogen peroxide-induced oxidative damage in rat lung epithelial cells via the Nrf2-mediated signaling pathway.[8] In this non-cancer context, it was found to mitigate apoptosis by increasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, while decreasing the pro-apoptotic proteins Bax and p53.[8] Whether it can induce apoptosis in cancer cells, which often have dysregulated apoptotic machinery, remains to be investigated.

Section 3: Visualizing the Molecular Interactions

To better understand the complex signaling networks modulated by these compounds, the following diagrams, generated using the DOT language, illustrate the key pathways.

WithaferinA_Pathway cluster_0 Cellular Effects cluster_1 Molecular Targets WithaferinA Withaferin A CellCycleArrest G2/M Arrest WithaferinA->CellCycleArrest ROS ↑ ROS WithaferinA->ROS NFkB ↓ NF-κB WithaferinA->NFkB STAT3 ↓ STAT3 WithaferinA->STAT3 PI3K_Akt ↓ PI3K/Akt WithaferinA->PI3K_Akt Actin Disrupts Actin WithaferinA->Actin VEGF ↓ VEGF WithaferinA->VEGF IAPs ↓ IAPs WithaferinA->IAPs Apoptosis Apoptosis Angiogenesis ↓ Angiogenesis Metastasis ↓ Metastasis ROS->Apoptosis NFkB->Apoptosis STAT3->Apoptosis PI3K_Akt->Apoptosis Actin->Metastasis VEGF->Angiogenesis

Caption: Signaling pathways modulated by Withaferin A in cancer cells.

PhysalinB_Pathway cluster_0 Cellular Effects cluster_1 Molecular Targets PhysalinB Physalin B CellCycleArrest G2/M or G0/G1 Arrest PhysalinB->CellCycleArrest p53 ↑ p53 PhysalinB->p53 PI3K_Akt ↓ PI3K/Akt PhysalinB->PI3K_Akt Apoptosis Apoptosis Caspases ↑ Caspases Apoptosis->Caspases p53->Apoptosis PI3K_Akt->Apoptosis PARP ↑ Cleaved PARP Caspases->PARP

Caption: Anticancer mechanism of the related compound, Physalin B.

Section 4: Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section details the methodologies for key experiments cited in the literature on withaferin A and related physalins.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of the compounds on cancer cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., withaferin A or physalin B) or vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Protocol:

    • Cells are seeded in 6-well plates and treated with the compound of interest for the desired time.

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

    • Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Objective: To detect the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Section 5: Conclusion and Future Directions

This guide highlights the substantial body of evidence supporting withaferin A as a potent, multi-targeting anticancer agent with well-defined mechanisms of action. In stark contrast, the direct anticancer potential of this compound remains largely unexplored. While data from related physalins, such as physalin B and D, suggest that this class of compounds possesses cytotoxic and pro-apoptotic properties, dedicated research on this compound is critically needed.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic activity of this compound across a panel of cancer cell lines to determine its IC50 values.

  • Mechanistic studies: Investigating the effect of this compound on apoptosis, cell cycle progression, and key cancer-related signaling pathways in relevant cancer models.

  • In vivo studies: Should in vitro studies show promise, evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

A direct and comprehensive comparison between withaferin A and this compound will only be possible once a foundational body of evidence for the latter's anticancer properties is established. Until then, withaferin A remains a more characterized and promising candidate for further development in cancer therapy.

References

Validating 4,7-Didehydroneophysalin B as a STAT3 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-established therapeutic target in oncology due to its critical role in tumor cell proliferation, survival, and invasion. The discovery of novel STAT3 inhibitors is of significant interest. This guide provides a comparative framework for the validation of 4,7-Didehydroneophysalin B, a flavonoid isolated from Physalis alkekengi L. var. francetii, as a potential STAT3 inhibitor. While direct experimental validation of this compound's activity on STAT3 is emerging, this document outlines the necessary experimental workflow and compares its potential profile with other known STAT3 inhibitors, including related physalins.

Comparative Analysis of STAT3 Inhibitors

The following table summarizes the inhibitory activities of several known STAT3 inhibitors, providing a benchmark for evaluating this compound.

CompoundType of InhibitorTarget DomainIC50 ValueCell Line(s)Reference(s)
Physalin A Natural Product (Physalin)JAK2/JAK3 (Upstream)Not specified for direct STAT3 bindingH292, H1975, H358 (NSCLC)[1]
Physalin B Natural Product (Physalin)STAT3 PhosphorylationNot specifiedNot specified in the context of STAT3[2]
Withaferin A Natural Product (Withanolide)STAT3 Transcriptional ActivityNot specifiedHCT116 (Colorectal Cancer)[3]
S3I-201 Small MoleculeSH2 Domain86 ± 33 µM (DNA-binding)Breast Cancer cell lines[4]
Stattic Small MoleculeSH2 Domain5.1 µMVarious
OPB-31121 Small MoleculeSH2 Domain0.28 µM (Binding)Various
AZD9150 Antisense OligonucleotideSTAT3 ExpressionNot applicableVarious

Proposed Experimental Validation Workflow for this compound

The following diagram outlines a typical workflow for validating a novel STAT3 inhibitor.

G cluster_0 In Vitro Assays cluster_1 In Vivo Models Biochemical_Assay Biochemical Assays (e.g., Fluorescence Polarization) Cell-Based_Assay Cell-Based Assays (e.g., Luciferase Reporter) Biochemical_Assay->Cell-Based_Assay Western_Blot Western Blot (p-STAT3, total STAT3) Cell-Based_Assay->Western_Blot Downstream_Targets Downstream Target Expression (e.g., Bcl-2, Cyclin D1) Western_Blot->Downstream_Targets Xenograft_Model Tumor Xenograft Model Downstream_Targets->Xenograft_Model Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study Data_Analysis Data Analysis and Mechanism of Action Toxicity_Study->Data_Analysis Initial_Screening Initial Screening (Virtual or High-Throughput) Lead_Compound This compound Initial_Screening->Lead_Compound Lead_Compound->Biochemical_Assay Clinical_Development Pre-clinical & Clinical Development Data_Analysis->Clinical_Development

Caption: Experimental workflow for STAT3 inhibitor validation.

Key Experimental Protocols

STAT3 Dimerization Assay (Fluorescence Polarization)

Objective: To determine if this compound directly inhibits the dimerization of STAT3.

Methodology:

  • A fluorescently labeled phosphopeptide corresponding to the STAT3 SH2 domain binding site is used.

  • Recombinant STAT3 protein is incubated with the fluorescent peptide. The binding of the large STAT3 protein to the small peptide results in a high fluorescence polarization (FP) signal.

  • This compound is added at various concentrations to the mixture.

  • If the compound inhibits STAT3 dimerization, it will displace the fluorescent peptide, leading to a decrease in the FP signal.

  • The IC50 value is calculated from the dose-response curve.

STAT3-Dependent Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound on STAT3 transcriptional activity in a cellular context.

Methodology:

  • Cancer cells with constitutively active STAT3 (e.g., various non-small cell lung cancer or multiple myeloma cell lines) are transiently transfected with a luciferase reporter plasmid containing STAT3-specific binding sites in its promoter.[5][6]

  • The transfected cells are treated with varying concentrations of this compound.

  • After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • A decrease in luciferase activity indicates inhibition of STAT3 transcriptional function. The results from a study on Physalin A showed a significant decrease in STAT3-specific luciferase activity in H292 cells.[1]

Western Blot Analysis of STAT3 Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of STAT3 at Tyr705, which is crucial for its activation.

Methodology:

  • Cancer cells are treated with different concentrations of this compound for a specified time.

  • In some experiments, STAT3 phosphorylation can be induced with IL-6 to assess the inhibition of stimulated STAT3 activity.[1]

  • Total cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • Proteins are transferred to a PVDF membrane and probed with specific antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.

  • The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3. A reduction in this ratio indicates inhibitory activity. For instance, Physalin A was shown to inhibit STAT3 phosphorylation at tyrosine 705 in a dose-dependent manner.[1]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Human cancer cells (e.g., non-small cell lung cancer or multiple myeloma cell lines) are subcutaneously injected into immunodeficient mice.[5][6]

  • Once tumors are established, mice are randomized into control and treatment groups.

  • The treatment group receives this compound via a suitable administration route (e.g., oral gavage, intraperitoneal injection).

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., immunohistochemistry for p-STAT3 and downstream targets). Extracts from Physalis alkekengi var. franchetii have been shown to significantly inhibit tumor growth in a human NSCLC xenograft model.[5]

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and potential points of inhibition.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates DNA DNA STAT3_dimer_n->DNA binds Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1, Survivin) DNA->Gene_Expression regulates Inhibitor This compound (Hypothesized Inhibition) Inhibitor->JAK Potential Target Inhibitor->STAT3_dimer Potential Target

Caption: The STAT3 signaling pathway and potential inhibition points.

Conclusion

Based on the existing evidence for other physalins and withanolides, this compound represents a promising candidate for a novel STAT3 inhibitor. The experimental framework outlined in this guide provides a comprehensive approach to validate its activity, determine its mechanism of action, and assess its therapeutic potential. Successful validation would position this compound as a valuable lead compound for the development of new anticancer therapies targeting the STAT3 signaling pathway.

References

A Comparative Analysis of 4,7-Didehydroneophysalin B and Other Withanolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4,7-Didehydroneophysalin B and other prominent withanolides, supported by experimental data. The information is presented to facilitate the evaluation of these compounds for potential therapeutic applications.

Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, have garnered significant attention in the scientific community for their diverse and potent pharmacological properties. These compounds, primarily isolated from plants of the Solanaceae family, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This guide focuses on a comparative analysis of this compound alongside other well-characterized withanolides such as Withaferin A, Withanone, Withanolide D, Physalin B, and Physalin F.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of selected withanolides, providing a basis for their comparative evaluation.

Table 1: Comparative Cytotoxicity of Selected Withanolides

CompoundCell LineCancer TypeIC50 (µM)
This compound RLE-6TNRat Lung Epithelial>10 µg/mL (non-toxic) / 25 µg/mL (cytotoxic)
Withaferin A U87Glioblastoma1.07 ± 0.071[1]
U251Glioblastoma0.69 ± 0.041[1]
GL26Glioblastoma (murine)0.23 ± 0.015[1]
Panc-1Pancreatic Cancer1.0[2]
Withanolide D Caco-2Colorectal Adenocarcinoma0.63[3]
SKOV3Ovarian Cancer2.93[3]
MM-CSCsMultiple Myeloma0.0884 ± 0.0139[4]
RPMI 8226Multiple Myeloma0.0761 ± 0.008[4]
Physalin B HCT116Colorectal Cancer~1.35[5]
CORL23Large Cell Lung Carcinoma< 2.0[6]
MCF-7Breast Cancer0.4 - 1.92[6]
Physalin F T-47DBreast Cancer3.60 µg/mL (~6.9 µM)[7]
PBMC (from HAM/TSP patients)Human peripheral blood mononuclear cells0.97 ± 0.11[8]

Table 2: Comparative Anti-inflammatory Activity of Selected Withanolides (Nitric Oxide Inhibition)

CompoundCell LineIC50 (µM)
Withaferin A BV-2 Microglial CellsMore effective than Withanolide A[9]
Withanolide A BV-2 Microglial CellsLess effective than Withaferin A[9]
Withanolides from W. coagulans RAW 264.71.9 - 29.0[10]
Physalin B RAW 264.7Suppresses NO production[5]
Physalin F Not specifiedPotent immunomodulatory activities[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test withanolide for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide Production Inhibitory Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test withanolide for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO inhibition.

Signaling Pathways and Mechanisms of Action

Withanolides exert their biological effects by modulating various signaling pathways critical for cell survival, proliferation, and inflammation. The diagrams below illustrate the key pathways affected by these compounds.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α TLR4 TLR4/TNFR Stimulus->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates to Withanolides Withanolides Withanolides->IKK Inhibit Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_n->Genes Induces Transcription

NF-κB Signaling Pathway Inhibition by Withanolides.

PI3K_Akt_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds to PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Withanolides Withanolides Withanolides->PI3K Inhibit Withanolides->Akt Inhibit

PI3K/Akt Signaling Pathway Inhibition by Withanolides.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Withanolides Withanolides Bax Bax (Pro-apoptotic) Withanolides->Bax Upregulate Bcl2 Bcl-2 (Anti-apoptotic) Withanolides->Bcl2 Downregulate Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Induction of Apoptosis by Withanolides.

Comparative Discussion

The collected data reveals the potent and varied biological activities of withanolides.

This compound has demonstrated a protective effect against oxidative stress in rat lung epithelial cells, a crucial aspect of its potential therapeutic value. While its cytotoxicity is observed at higher concentrations (25 µg/mL), its non-toxic nature at 10 µg/mL suggests a favorable therapeutic window for its antioxidant properties. Its mechanism of action appears to be mediated through the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

In comparison, Withaferin A stands out as a potent cytotoxic agent across a broad range of cancer cell lines, with IC50 values often in the low micromolar range.[1][2] Its anti-inflammatory properties are also well-documented, primarily through the inhibition of the NF-κB signaling pathway.[11]

Withanolide D also exhibits significant cytotoxicity against various cancer cell lines, including drug-resistant multiple myeloma cells, with IC50 values in the nanomolar to low micromolar range.[3][4] This suggests its potential in overcoming chemoresistance.

Withanone is particularly noted for its neuroprotective effects and its ability to mitigate neuroinflammation. While extensive cytotoxic IC50 data against cancer cell lines is less reported, its anti-inflammatory and antioxidant properties are significant.[12]

The physalins , including Physalin B and Physalin F , are another class of withanolides with pronounced biological activities. They demonstrate potent cytotoxic effects against numerous cancer cell lines, often with IC50 values in the low micromolar range.[6][7][13] Their anti-inflammatory and immunomodulatory effects are also well-established, with mechanisms involving the inhibition of NF-κB and modulation of cytokine production.[5][8][14]

Conclusion

This comparative analysis highlights the diverse therapeutic potential of withanolides. This compound emerges as a promising candidate for conditions associated with oxidative stress, with a distinct profile from the more potently cytotoxic withanolides like Withaferin A and Withanolide D. The physalins represent a versatile group with both strong anticancer and anti-inflammatory properties.

The choice of a specific withanolide for further drug development will depend on the targeted therapeutic area. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their exploration of this fascinating class of natural compounds. Further head-to-head comparative studies under standardized experimental conditions are warranted to more definitively delineate the relative potencies and therapeutic indices of these promising molecules.

References

Independent Verification of Physalin Analogs' Cytotoxic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxic Activity of Physalins and Withanolides

The following table summarizes the 50% inhibitory concentration (IC50) values of various physalins and withanolides against a range of human cancer cell lines. This data, compiled from multiple independent studies, highlights the potent cytotoxic effects of these natural compounds.

Compound/ExtractCancer Cell LineCancer TypeIC50 (µM)
Physalin B CORL23Large Cell Lung Carcinoma< 2.0[1]
MCF-7Breast Cancer0.4 - 1.92[1]
22Rv1Prostate Cancer< 2.0[1]
796-OKidney Cancer< 2.0[1]
A-498Kidney Cancer< 2.0[1]
ACHNKidney Cancer< 2.0[1]
CEMLeukemia< 2.0[1]
C4-2BProstate Cancer< 2.0[1]
HT1080Fibrosarcoma< 2.0[1]
HeLaCervical Cancer< 2.0[1]
HCT-116Colorectal Cancer< 2.0[1]
HL-60Promyelocytic Leukemia< 2.0[1]
HuCCA-1Cholangiocarcinoma< 2.0[1]
MOLT-3T lymphoblastic Leukemia< 2.0[1]
Physalin D VariousVarious0.28 to 2.43 µg/mL
Physalin F HT1080Fibrosarcoma-
Unnamed Withanolide (1) A549Lung Cancer1.9 - 4.3
K562Chronic Myelogenous Leukemia1.9 - 4.3
Unnamed Withanolide (8) A549Lung Cancer1.9 - 4.3
K562Chronic Myelogenous Leukemia1.9 - 4.3
Withanolide 91 HL-60Acute Myeloid Leukemia2.2 - 4.4[2]
HCT-116Colorectal Carcinoma2.2 - 4.4[2]
SF-268Glioblastoma2.2 - 4.4[2]
PANC-1Pancreatic Cancer2.2 - 4.4[2]
Withanolide 92 HL-60Acute Myeloid Leukemia2.2 - 8.0[2]
HCT-116Colorectal Carcinoma2.2 - 8.0[2]
SF-268Glioblastoma2.2 - 8.0[2]
Withanolides (56-60) U251, U87Glioblastoma0.56 - 3.6[2]
MDA-1986-0.56 - 3.6[2]
Withaferin A U251, U87Glioblastoma0.19 - 1.1[2]
MDA-1986-0.19 - 1.1[2]
Physalis alkekengi extract A549Lung Cancer-
Physalis acutifolia extract NCI-H460Non-small-cell Lung Cancer-
SF-268CNS Glioma-
PC-3Prostate Adenocarcinoma-
MCF-7Breast Adenocarcinoma-

Experimental Protocols

The determination of cytotoxic IC50 values is a critical step in the evaluation of potential anticancer compounds. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric assay that measures cell metabolic activity.

Objective: To determine the concentration of a test compound that inhibits 50% of the metabolic activity of a cancer cell line (IC50).

Materials:

  • Test compound (e.g., Physalin B)

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration at which there is 50% cell viability, using non-linear regression analysis.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the comparative nature of this guide, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment (24-72h) compound_prep->treatment seeding->treatment mtt_addition MTT Addition & Incubation treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570nm) solubilization->readout calculation Viability Calculation readout->calculation ic50 IC50 Determination calculation->ic50

Caption: Experimental workflow for determining cytotoxic IC50 values using the MTT assay.

comparison_logic cluster_alternatives Structurally Similar Alternatives target_compound 4,7-Didehydroneophysalin B (Data Unavailable) physalins Physalins (e.g., Physalin B, D, F) target_compound->physalins Comparative Analysis Based On Structural Similarity withanolides Withanolides (e.g., Withaferin A) target_compound->withanolides Comparative Analysis Based On Structural Similarity experimental_data Experimental Cytotoxicity Data (IC50 Values) physalins->experimental_data withanolides->experimental_data conclusion Inference of Potential Cytotoxic Activity of Target Compound experimental_data->conclusion

Caption: Logical framework for comparing the cytotoxic potential of this compound.

Signaling Pathways Implicated in Physalin-Induced Cytotoxicity

Several studies suggest that physalins and withanolides exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

The diagram below illustrates a simplified representation of how these compounds may inhibit this pathway, leading to apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Physalins Physalins / Withanolides Physalins->PI3K Inhibition Physalins->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by physalins.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic 4,7-Didehydroneophysalin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there are no published studies on the total synthesis or biological evaluation of synthetic 4,7-Didehydroneophysalin B. Consequently, a direct comparative analysis of the efficacy of synthetic versus natural this compound, backed by experimental data, is not currently possible. This guide presents the available data on the biological activities of naturally sourced this compound and provides standardized experimental protocols that could be employed to evaluate a synthetic counterpart.

Introduction to this compound

This compound is a naturally occurring physalin, a type of C28-steroidal lactone, isolated from plants of the Physalis genus, notably Physalis alkekengi L. var. franchetii.[1][2] Natural physalins are recognized for a variety of pharmacological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.[3][4][5] Specifically, this compound has been noted for its cholinesterase inhibitory activity.[1]

This guide will focus on two key biological activities of natural this compound: cholinesterase inhibition and anti-inflammatory effects. Detailed experimental protocols for assessing these activities are provided to facilitate future comparative studies.

Data Presentation: Efficacy of Natural this compound

The following tables summarize the reported biological activities of natural this compound and related physalins. Data for a synthetic counterpart is currently unavailable.

Table 1: Cholinesterase Inhibitory Activity of Natural this compound

CompoundSourceAssay TypeTarget EnzymeIC50 ValueReference
This compoundPhysalis alkekengi L. var. franchetiiNot SpecifiedCholinesteraseData Not Available in Provided Search Results[1]
Synthetic this compound Not Available - - - -

Note: While this compound is reported to have cholinesterase inhibitory activity, specific IC50 values were not found in the provided search results.

Table 2: Anti-inflammatory Activity of Natural Physalins

CompoundSourceCell LineAssayEndpointIC50 Value/EffectReference
Physalin APhysalis alkekengiRAW 264.7LPS-induced NO productionNO InhibitionSignificant reduction[1]
Physalin BPhysalis angulataRAW 264.7LPS-induced inflammatory responseCytokine productionInhibition of TNF, IL-6, IL-12[6]
Physalin EPhysalis angulataRAW 264.7LPS-induced NO productionNO InhibitionDose-dependent inhibition
Natural this compound Physalis alkekengi L. var. franchetii Data Not Available - - - -
Synthetic this compound Not Available - - - - -

Note: Data for the specific anti-inflammatory activity of this compound is not detailed in the search results. The table includes data from other physalins to provide context for the expected activities of this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the inhibition of acetylcholinesterase (AChE).

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (Natural or Synthetic this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations.[7] For the control, add 10 µL of the solvent.

  • Add 10 µL of AChE solution to each well and incubate at 25°C for 10 minutes.[7]

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.[7]

  • Immediately measure the absorbance at 412 nm and continue to record every minute for 10-20 minutes.[7]

  • Calculate the rate of reaction (ΔA/min) for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.[7]

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • Test compound (Natural or Synthetic this compound)

  • 96-well cell culture plate

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8]

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9]

  • After incubation, collect the cell culture supernatant to measure NO production.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite.

  • Assess cell viability in the remaining cells using an MTT or other suitable assay to rule out cytotoxicity-mediated effects.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Signaling Pathways

Physalins are known to modulate key inflammatory signaling pathways. The diagrams below illustrate the NF-κB and MAPK signaling pathways, which are common targets of physalins.[1][2][5][10]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα_degraded IκBα_degraded IκBα->IκBα_degraded degradation NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates Nucleus Nucleus Inflammatory Genes Inflammatory Genes 4,7-Didehydroneophysalin_B This compound 4,7-Didehydroneophysalin_B->IKK inhibits NF-κB_nucleus->Inflammatory Genes activates transcription MAPK_Pathway cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38, JNK, ERK MAPKK->MAPK phosphorylates Transcription_Factors AP-1, etc. MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response regulates gene expression Nucleus Nucleus 4,7-Didehydroneophysalin_B This compound 4,7-Didehydroneophysalin_B->MAPK inhibits phosphorylation

References

Direct Head-to-Head Comparison of 4,7-Didehydroneophysalin B and Paclitaxel in Cancer Models Currently Lacks Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in research directly comparing the anticancer efficacy and mechanisms of 4,7-Didehydroneophysalin B and the widely used chemotherapeutic agent, paclitaxel (B517696). While paclitaxel is a well-established compound with a vast body of research detailing its mechanisms and clinical applications, this compound remains a largely uninvestigated compound in the context of oncology.

Current State of Research:

This compound: Our search for in vitro and in vivo studies assessing the anticancer properties of this compound did not yield any specific results. The primary research available on this compound focuses on its protective effects against oxidative stress in non-cancerous rat lung epithelial cells. This study explored its influence on the Nrf2-mediated signaling pathway and its impact on apoptosis-related proteins such as Bcl-2, Bax, and p53 in a non-cancer model. However, this provides no data on its potential as an anticancer agent, including crucial metrics like IC50 values in cancer cell lines, effects on tumor growth in vivo, or its mechanism of action in a cancer-specific context.

Paclitaxel: In stark contrast, paclitaxel is a cornerstone of cancer chemotherapy with a well-documented mechanism of action. It functions primarily by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death). Its efficacy has been demonstrated in a multitude of preclinical and clinical studies across a wide range of solid tumors.

Physalins as a Broad Class: Research into other related compounds, such as physalin B and physalin D, has indicated general cytotoxic and anticancer activities against various cancer cell lines. These studies suggest that the physalin class of molecules may hold promise in oncology. However, this general information on related compounds cannot be extrapolated to create a specific and accurate comparison for this compound.

Due to the absence of published studies on the anticancer effects of this compound, a head-to-head comparison with paclitaxel is not feasible at this time. The creation of a comparison guide that meets the required standards of data presentation, experimental protocols, and signaling pathway visualizations for a scientific audience is contingent on the availability of primary research data. Future preclinical studies investigating the potential of this compound in various cancer models are necessary to enable such a comparative analysis. Researchers and drug development professionals are encouraged to note this gap in the literature as a potential area for future investigation.

Validating the Therapeutic Potential of 4,7-Didehydroneophysalin B: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4,7-Didehydroneophysalin B, a naturally occurring physalin, and its therapeutic potential as evidenced by preclinical data. Due to the limited availability of in vivo studies on this compound, this guide draws comparisons with closely related physalins (Physalin B, D, and F) and established therapeutic alternatives in relevant disease models. The primary focus is on its role in mitigating oxidative stress, a key pathological feature in various diseases, including acute lung injury.

Executive Summary

This compound has demonstrated significant cytoprotective effects in vitro by activating the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. While in vivo data for this specific compound is not yet available, studies on related physalins suggest potential anti-inflammatory and anti-cancer properties. This guide presents the current evidence for this compound and compares its performance metrics with other physalins and alternative therapies to aid in the evaluation of its therapeutic potential for further preclinical development.

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Efficacy of this compound in an Oxidative Stress Model

CompoundCell LineModelKey Findings
This compoundRLE-6TN (Rat Lung Epithelial)H₂O₂-induced oxidative damageSignificantly inhibited cell damage, increased expression of Nrf2-mediated antioxidant genes (NQO1, HO-1), and modulated apoptosis-related proteins (increased Bcl-2, decreased Bax).[1]

Table 2: Comparative In Vitro and In Vivo Anti-inflammatory and Anti-cancer Activity of Related Physalins

CompoundModelKey Findings
Physalin B Human leukemia cells (in vitro)Inhibited the growth of various leukemia cell lines.[2]
Sarcoma 180 tumor-bearing mice (in vivo)IC50 values ranging from 0.58 to 15.18 µg/mL against several cancer cell lines. Inhibited tumor proliferation.[3][4]
Physalin D Sarcoma 180 tumor-bearing mice (in vivo)IC50 values ranging from 0.28 to 2.43 µg/mL against several cancer cell lines. Inhibited tumor proliferation.[3][4]
ATP and LPS-induced pleurisy in mice (in vivo)Reversed ATP and LPS-induced pleurisy.[1]
Physalin F Human leukemia cells (in vitro)Showed stronger anti-leukemic activity than Physalin B.[2]
P388 lymphocytic leukemia in mice (in vivo)Demonstrated anti-tumor effect.[5]

Table 3: Preclinical Efficacy of Alternative Therapies in Acute Lung Injury Models

CompoundAnimal ModelKey Findings
Dexamethasone Oleic acid-induced ALI in ratsImproved oxygenation, reduced lung edema, and suppressed inflammatory cytokines.[3]
LPS-induced ALI in miceReversed the increase in inflammatory cells and cytokines.[6][7]
N-acetylcysteine (NAC) LPS-induced ALI in ratsAttenuated lung permeability and lipid peroxidation.[1]
Fat embolism-induced ALI in ratsAlleviated pathological and biochemical changes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture and H₂O₂-Induced Oxidative Stress Model
  • Cell Line: Rat lung epithelial cells (RLE-6TN).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Oxidative Stress: RLE-6TN cells are seeded in 96-well plates. After reaching confluency, the cells are treated with a final concentration of 500 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative damage.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before the addition of H₂O₂.

Western Blot Analysis for Nrf2 and Bcl-2 Family Proteins
  • Protein Extraction: Total protein is extracted from treated and untreated cells using RIPA lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, NQO1, Bcl-2, Bax, and a loading control (e.g., β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis
  • Cell Preparation: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry. The percentages of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells are quantified.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ub Keap1->Ub Nucleus Nucleus Nrf2->Nucleus translocation Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Ub->Nrf2 ubiquitination 4_7_Didehydroneophysalin_B 4_7_Didehydroneophysalin_B 4_7_Didehydroneophysalin_B->Keap1 inhibits Nrf2_n->ARE binds to

Caption: Nrf2 Signaling Pathway Activation.

Experimental_Workflow Treatment 2. Treatment - this compound - Comparators Induction 3. Induction of Injury (e.g., H₂O₂) Treatment->Induction In_Vitro_Assays 4. In Vitro Assays Induction->In_Vitro_Assays Cell_Viability Cell Viability (MTT) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot (Nrf2, Bcl-2 family) In_Vitro_Assays->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis) In_Vitro_Assays->Flow_Cytometry In_Vivo_Studies 5. In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies ALI_Model Acute Lung Injury Model In_Vivo_Studies->ALI_Model Cancer_Model Cancer Xenograft Model In_Vivo_Studies->Cancer_Model Efficacy_Evaluation 6. Efficacy Evaluation ALI_Model->Efficacy_Evaluation Cancer_Model->Efficacy_Evaluation

Caption: Preclinical Evaluation Workflow.

Logical_Comparison In_Vitro_Data In Vitro Data (Oxidative Stress Model) Comparative_Analysis Comparative Analysis In_Vitro_Data->Comparative_Analysis Therapeutic_Potential Assessment of Therapeutic Potential Comparative_Analysis->Therapeutic_Potential Related_Physalins Related Physalins (B, D, F) Related_Physalins->Comparative_Analysis In_Vitro_Physalins In Vitro Data (Anti-inflammatory, Anti-cancer) Related_Physalins->In_Vitro_Physalins In_Vivo_Physalins In Vivo Data (ALI, Cancer Models) Related_Physalins->In_Vivo_Physalins Alternative_Therapies Alternative Therapies (Dexamethasone, NAC) Alternative_Therapies->Comparative_Analysis In_Vivo_Alternatives In Vivo Data (ALI Models) Alternative_Therapies->In_Vivo_Alternatives

Caption: Comparative Framework Logic.

References

Safety Operating Guide

Safe Disposal of 4,7-Didehydroneophysalin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, ingestion, or skin contact.

PPE Category Specific Requirements Rationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents dermal absorption of the compound.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.
Body Protection A lab coat or chemical-resistant apronPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (if handling powders outside a fume hood)Prevents inhalation of fine particles.

All handling of 4,7-Didehydroneophysalin B, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

II. Disposal of Unused or Expired this compound

Solid this compound and concentrated solutions should be disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place the original container of this compound, or any container with the solid compound, into a larger, sealable, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), the quantity, and the appropriate hazard warnings (e.g., "Cytotoxic," "Handle with Care").

  • Waste Segregation:

    • Ensure that the waste container for this compound is segregated from other incompatible waste streams. It should be stored with other solid, non-reactive chemical waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from heat sources and direct sunlight.

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Follow all institutional and local regulations for waste manifests and transportation.

III. Decontamination and Disposal of Contaminated Materials

Any materials that come into contact with this compound must be decontaminated or disposed of as hazardous waste.

Material Type Disposal Procedure
Glassware 1. Rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining compound. 2. Collect the solvent rinse as hazardous liquid waste. 3. Wash the glassware with soap and water.
Consumables (e.g., pipette tips, gloves, weighing paper) Place all contaminated disposable items into a designated, sealed hazardous waste bag or container.
Spills 1. Absorb small spills with an inert absorbent material (e.g., vermiculite (B1170534) or sand). 2. Carefully sweep or scoop the absorbed material into a hazardous waste container. 3. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound and associated waste.

Figure 1. Disposal Workflow for this compound A Start: Identify Waste Containing This compound B Is the waste solid/concentrated or contaminated material? A->B C Solid/Concentrated Waste B->C Solid D Contaminated Material (e.g., gloves, glassware) B->D Contaminated E Package in a labeled, sealed hazardous waste container. C->E H Decontaminate (if possible) or package as hazardous waste. D->H F Segregate and store in a designated waste accumulation area. E->F G Arrange for pickup by EHS or a licensed waste contractor. F->G I End of Process G->I H->F

Caption: Figure 1. Disposal Workflow for this compound

This guide is intended to provide a framework for the safe disposal of this compound. It is crucial to consult your institution's specific safety protocols and local regulations to ensure full compliance. Always prioritize safety and environmental responsibility when handling and disposing of chemical compounds.

Essential Safety and Logistical Information for Handling 4,7-Didehydroneophysalin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,7-Didehydroneophysalin B was not located. The following guidance is based on general laboratory safety protocols and information from the SDS of a related compound, Physalin B. Researchers should handle this compound with caution and perform a full risk assessment before use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

When handling this compound, which is a powder, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles, especially if splashing is possible.[1]

  • Skin and Body Protection: A laboratory coat or appropriate protective clothing is required to prevent skin exposure.[1]

  • Respiratory Protection: In cases where dust may be generated, a dust respirator should be used.[1] All handling of the powder form should ideally be conducted within a laboratory fume hood.[1]

II. Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

A. Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a laboratory fume hood is recommended, particularly when handling the powdered form, to minimize inhalation risks.[1]

  • Ensure safety showers and eyewash stations are readily accessible.

B. Handling Practices:

  • Avoid the formation of dust.[1]

  • Do not breathe in dust, vapors, mist, or gas.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

  • Eating, drinking, and smoking are strictly prohibited in the handling area.

C. First Aid Measures:

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.[1]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Spill Cleanup: In the event of a spill, clean it up immediately.[1] Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, closed container for disposal.[1] The spill site should be decontaminated with a 10% caustic solution, and the area should be well-ventilated.[1]

IV. Quantitative Data

The following table summarizes the available quantitative data for this compound and the related compound Physalin B.

PropertyValueSource
This compound
CAS Number134461-76-0ChemFaces[3]
Physical DescriptionPowderChemFaces[3]
SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.ChemFaces[3]
Physalin B
CAS Number23133-56-4ChemFaces[1]
Purity>=98%ChemFaces[1]
Molecular FormulaC28H30O9ChemFaces[1]
Molecular Weight510.53ChemFaces[1]

V. Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepareWorkstation Prepare Workstation (Fume Hood) DonPPE->PrepareWorkstation WeighCompound Weigh Compound PrepareWorkstation->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution Decontaminate Decontaminate Work Area PrepareSolution->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste Dispose of Contaminated Waste (Solid & Liquid) DoffPPE->DisposeWaste

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.